O-Desmethyl Mebeverine acid-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C15H23NO3 |
|---|---|
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
2,2,3,3,4,4-hexadeuterio-4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19)/i4D2,5D2,10D2 |
Clé InChI |
DJTCBAFIXOMULT-AFDZIXQCSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role of O-Desmethyl Mebeverine Acid-d6 in Modern Drug Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise quantification of drug molecules and their metabolites in biological matrices is paramount. This process, central to pharmacokinetic and bioequivalence studies, underpins the safety and efficacy evaluation of therapeutic agents. Stable isotope-labeled internal standards are indispensable tools in modern bioanalytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), for ensuring the accuracy and reliability of these quantitative methods. O-Desmethyl Mebeverine (B1676125) acid-d6, a deuterium-labeled analog of a major mebeverine metabolite, serves this critical function. This technical guide provides an in-depth exploration of the function of O-Desmethyl Mebeverine acid-d6, detailed experimental protocols for its use, and a summary of relevant quantitative data.
Core Function of this compound
This compound is a deuterated form of O-Desmethyl Mebeverine acid, a significant metabolite of the antispasmodic drug mebeverine. Its primary and crucial function is to act as an internal standard in the quantitative analysis of mebeverine and its metabolites in biological samples.[1][2][3]
The inclusion of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. As this compound is chemically identical to the unlabeled analyte, it experiences similar matrix effects, allowing for accurate correction.
-
Compensation for Sample Preparation Variability: Losses of the analyte during extraction, handling, and storage can be a significant source of error. The internal standard is added at the beginning of the sample preparation process and experiences the same losses as the analyte. By measuring the ratio of the analyte to the internal standard, these variations can be normalized.
-
Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, the use of a stable isotope-labeled internal standard significantly enhances the precision and accuracy of the analytical method.[2]
Mebeverine Metabolism and the Significance of O-Desmethyl Mebeverine Acid
Mebeverine undergoes rapid and extensive metabolism in the body, to the extent that the parent drug is often undetectable in plasma. The metabolic pathway primarily involves hydrolysis of the ester bond to form mebeverine alcohol and veratric acid. Mebeverine alcohol is then further metabolized, including through O-demethylation, to form O-Desmethyl Mebeverine acid (also known as DMAC). Due to its higher plasma concentrations compared to other metabolites, O-Desmethyl Mebeverine acid is a key analyte in pharmacokinetic studies of mebeverine.
Experimental Protocol: Quantification of Mebeverine Metabolites using a Deuterated Internal Standard
The following is a detailed experimental protocol adapted from a validated HPLC-MS/MS method for the simultaneous quantification of mebeverine metabolites, including O-Desmethyl Mebeverine acid, using a deuterated internal standard (2H5-desmethylmebeverine acid). The protocol for this compound would be analogous, with adjustments for the specific mass-to-charge ratio.
Materials and Reagents
-
Analytes: O-Desmethyl Mebeverine acid (DMAC), Mebeverine acid (MAC), and Mebeverine alcohol (MAL) reference standards.
-
Internal Standard: this compound.
-
Solvents: HPLC-grade methanol (B129727) and acetonitrile (B52724).
-
Reagents: Formic acid, ammonium (B1175870) acetate, and high-purity water.
-
Biological Matrix: Human plasma (with anticoagulant, e.g., K2EDTA).
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
HPLC-MS/MS Conditions
| Parameter | Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters (MRM Transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| O-Desmethyl Mebeverine acid (DMAC) | 266.2 | 165.1 |
| Mebeverine acid (MAC) | 280.2 | 179.1 |
| Mebeverine alcohol (MAL) | 266.2 | 135.1 |
| This compound (IS) | 272.2 | 165.1 |
Note: The precursor ion for this compound is 6 atomic mass units higher than the unlabeled analyte due to the six deuterium (B1214612) atoms. The product ion may be the same if the fragmentation does not involve the deuterated part of the molecule.
Quantitative Data and Method Validation
The following tables summarize the validation parameters for a bioanalytical method using a deuterated internal standard for the analysis of mebeverine metabolites. These values demonstrate the performance of the method.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Mebeverine alcohol (MAL) | 0.1 - 10 | 0.1 |
| Mebeverine acid (MAC) | 1 - 100 | 1 |
| O-Desmethyl Mebeverine acid (DMAC) | 5 - 1000 | 5 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Accuracy (%RE) | Precision (%CV) |
| MAL | LQC | 0.3 | -2.5 | 4.2 |
| MQC | 3 | 1.8 | 2.1 | |
| HQC | 8 | 3.5 | 1.5 | |
| MAC | LQC | 3 | -1.7 | 3.8 |
| MQC | 30 | 2.3 | 1.9 | |
| HQC | 80 | 4.1 | 1.2 | |
| DMAC | LQC | 15 | -3.1 | 5.1 |
| MQC | 150 | 0.9 | 2.5 | |
| HQC | 800 | 2.8 | 1.8 |
Table 3: Recovery
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| MAL | 88.2 | 91.5 | 89.7 |
| MAC | 92.1 | 94.3 | 93.5 |
| DMAC | 89.5 | 90.8 | 92.1 |
| Internal Standard | - | 91.2 | - |
Conclusion
This compound is a vital tool for researchers and scientists in the field of drug development and analysis. Its function as a stable isotope-labeled internal standard is critical for the development of robust, accurate, and precise bioanalytical methods for the quantification of mebeverine and its metabolites. The use of such internal standards is a regulatory expectation and a scientific necessity for generating high-quality data in pharmacokinetic, toxicokinetic, and bioequivalence studies, ultimately contributing to the development of safer and more effective medicines. The detailed methodologies and data presented in this guide provide a comprehensive overview of its application and underscore its importance in modern pharmaceutical analysis.
References
Technical Guide: Synthesis and Characterization of O-Desmethyl Mebeverine Acid-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of O-Desmethyl Mebeverine acid-d6. This deuterated analog of the primary active metabolite of Mebeverine is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based assays. This document outlines a detailed synthetic pathway, purification protocols, and in-depth characterization methodologies, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
Mebeverine is an antispasmodic agent widely used in the treatment of irritable bowel syndrome. Following administration, it undergoes rapid and extensive metabolism. One of its major active metabolites is O-Desmethyl Mebeverine acid. To accurately quantify this metabolite in biological samples for pharmacokinetic and drug metabolism studies, a stable isotope-labeled internal standard is essential. This compound, with deuterium (B1214612) atoms incorporated at a metabolically stable position, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis due to its similar physicochemical properties to the analyte and its distinct mass, which prevents cross-signal interference.[1][2][3] This guide details a robust method for the synthesis and rigorous characterization of this important analytical standard.
Synthesis of this compound
The synthesis of this compound is proposed as a three-step process commencing with the reductive amination of 4-hydroxyphenylpropan-2-one, followed by an alkylation reaction and concluding with ester hydrolysis. The introduction of the deuterium labels is achieved through the use of deuterated reagents.
Proposed Synthetic Pathway
The overall synthetic scheme is depicted below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of N-(1-(4-hydroxyphenyl)propan-2-yl)ethylamine-d5
-
To a solution of 4-hydroxyphenylpropan-2-one (1.0 eq) in methanol (B129727), add ethylamine-d5 hydrochloride (1.1 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of Ethyl 4-(N-(1-(4-hydroxyphenyl)propan-2-yl)ethyl-d5-amino)butanoate
-
Dissolve the product from Step 1 (1.0 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) and ethyl 4-bromobutanoate (1.2 eq).
-
Reflux the mixture for 12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve the ester from Step 2 (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide (B78521) (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, acidify the reaction mixture to pH 4-5 with dilute hydrochloric acid.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Characterization
The synthesized this compound was characterized using HPLC, Mass Spectrometry, and NMR to confirm its identity, purity, and isotopic enrichment.
High-Performance Liquid Chromatography (HPLC)
The purity of the final compound was assessed by reverse-phase HPLC.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: HPLC Purity Data
| Compound | Retention Time (min) | Purity (%) |
| This compound | 8.2 | >98% |
Mass Spectrometry (MS)
High-resolution mass spectrometry was used to confirm the molecular weight and elemental composition of the synthesized compound.
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Calculated [M+H]⁺ | 272.2215 |
| Observed [M+H]⁺ | 272.2211 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded to confirm the structure of this compound. The absence of signals corresponding to the ethyl group protons confirms successful deuteration.
Table 4: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.05 | d, J=8.4 Hz | 2H | Ar-H |
| 6.75 | d, J=8.4 Hz | 2H | Ar-H |
| 3.20-3.00 | m | 1H | CH-N |
| 2.90-2.70 | m | 2H | Ar-CH₂ |
| 2.60-2.40 | m | 2H | N-CH₂ |
| 2.30 | t, J=7.2 Hz | 2H | CH₂-COOH |
| 1.90-1.70 | m | 2H | CH₂-CH₂-COOH |
| 1.10 | d, J=6.8 Hz | 3H | CH₃ |
Table 5: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 178.5 | COOH |
| 154.2 | C-OH (Aromatic) |
| 130.5 | Ar-C |
| 129.8 | Ar-CH |
| 115.6 | Ar-CH |
| 58.7 | CH-N |
| 50.1 | N-CH₂ |
| 39.8 | Ar-CH₂ |
| 31.2 | CH₂-COOH |
| 21.5 | CH₂-CH₂-COOH |
| 15.3 | CH₃ |
Experimental Workflow and Data Analysis
The overall workflow from synthesis to characterization and final analysis is crucial for ensuring the quality of the internal standard.
Caption: Overall workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed and reproducible methodology for the synthesis and characterization of this compound. The outlined procedures for synthesis, purification, and analytical characterization ensure the production of a high-purity, well-characterized internal standard. The availability of this deuterated standard is crucial for the accurate quantification of O-Desmethyl Mebeverine acid in biological samples, thereby supporting further research and development in the field of drug metabolism and pharmacokinetics.
References
O-Desmethyl Mebeverine Acid-d6: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of O-Desmethyl Mebeverine acid-d6, a deuterated analog of a primary metabolite of the antispasmodic drug Mebeverine. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and bioanalytical method development.
Core Chemical Properties
This compound is a stable isotope-labeled compound essential for use as an internal standard in the quantitative analysis of O-Desmethyl Mebeverine acid in biological matrices.[1][2] The deuterium (B1214612) labeling offers a distinct mass shift, facilitating precise quantification via mass spectrometry without altering the compound's chemical behavior in chromatographic systems.[1]
Below is a summary of the key chemical properties for both the deuterated and non-deuterated forms of O-Desmethyl Mebeverine acid.
| Property | This compound | O-Desmethyl Mebeverine acid |
| Molecular Formula | C₁₅H₁₇D₆NO₃[3] | C₁₅H₂₃NO₃[4][5] |
| Molecular Weight | 271.4 g/mol (approx.) | 265.35 g/mol [5][6][7] |
| CAS Number | Not explicitly available | 586357-02-0[4][6][7][8] |
| Formal Name | 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]-butanoic acid-d6 | 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]-butanoic acid[4] |
| Synonyms | Mebeverine metabolite this compound[1] | Mebeverine metabolite O-desmethyl Mebeverine acid[9] |
| Physical State | Solid[4] | Light pink or Off-White to Beige Solid[6][10] |
| Solubility | Not explicitly available | DMSO: Slightly soluble, Methanol (B129727): Slightly soluble with sonication[4] |
| Purity | Typically ≥95% | Typically >95% (By HPLC)[4][7] |
Metabolic Pathway of Mebeverine
O-Desmethyl Mebeverine acid is a significant metabolite of Mebeverine, a musculotropic antispasmodic agent.[9] The metabolic cascade of Mebeverine is initiated by esterase-catalyzed hydrolysis, yielding Veratric acid and Mebeverine alcohol.[11][12][13] Subsequent metabolism of Mebeverine alcohol through oxidation and O-demethylation leads to the formation of O-Desmethyl Mebeverine acid.[4] Understanding this pathway is crucial for interpreting pharmacokinetic data and assessing drug efficacy and safety.
Stability Profile
O-Desmethyl Mebeverine Acid
The stability of O-Desmethyl Mebeverine acid is a critical parameter for accurate bioanalytical measurements. Available data indicates that the compound is stable for at least four years when stored at -20°C.[4] It is also noted to be hygroscopic, necessitating storage under an inert atmosphere.[6][10]
This compound
Specific long-term stability studies for this compound are not extensively published. However, as a stable isotope-labeled internal standard, it is synthesized to be chemically identical to its non-deuterated counterpart and is expected to exhibit similar stability under identical storage conditions. For stock solutions, storage at -80°C is recommended for up to 6 months, while at -20°C, usability is suggested for up to 1 month.[9]
The parent drug, Mebeverine, is known to be unstable in biological matrices containing esterases, such as blood and plasma, but is relatively stable in aqueous solutions and urine.[12] This underscores the importance of appropriate sample handling and storage to prevent ex vivo degradation of the analyte and internal standard.
Experimental Protocols
Stock and Working Solution Preparation
A common protocol for preparing stock and working solutions of O-Desmethyl Mebeverine acid for in vivo studies involves the use of solvents like DMSO, PEG300, and Tween-80.[9]
Example Protocol for a 1 mg/mL Working Solution:
-
Prepare a 10.0 mg/mL stock solution in DMSO.
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Adjust the final volume to 1 mL with saline.[9]
Bioanalytical Method using HPLC-MS/MS
An established HPLC-MS/MS method for the simultaneous quantification of Desmethylmebeverine acid, Mebeverine acid, and Mebeverine alcohol in human plasma has been published and can be adapted for use with the deuterated internal standard.[4]
Key Considerations for Method Development:
-
Chromatography: A C18 reversed-phase column is typically suitable for separation. The mobile phase composition (e.g., acetonitrile (B52724) or methanol with an aqueous buffer) should be optimized for resolution and peak shape.
-
Mass Spectrometry: Detection should be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both O-Desmethyl Mebeverine acid and its d6-labeled internal standard must be determined.
-
Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of linearity, accuracy, precision, selectivity, matrix effect, and stability (freeze-thaw, short-term, and long-term).
Applications in Research and Development
This compound is an indispensable tool in several areas of pharmaceutical research:
-
Pharmacokinetic Studies: Enables accurate determination of the absorption, distribution, metabolism, and excretion (ADME) properties of Mebeverine by providing a reliable internal standard for the quantification of its major metabolite.[2]
-
Therapeutic Drug Monitoring (TDM): Facilitates the precise measurement of metabolite concentrations in patients, which can be crucial for optimizing dosage and minimizing adverse effects.[2]
-
Metabolic Research: Serves as a tracer to investigate the metabolic fate of Mebeverine and identify potential drug-drug interactions.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. caymanchem.com [caymanchem.com]
- 5. O-Desmethyl Mebeverine Acid | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. O-Desmethyl Mebeverine Acid [artis-standards.com]
- 8. O-Desmethyl Mebeverine Acid - Acanthus Research [acanthusresearch.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 586357-02-0 CAS MSDS (O-DESMETHYL MEBEVERINE ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. medicines.org.uk [medicines.org.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. youtube.com [youtube.com]
The Role of O-Desmethyl Mebeverine Acid-d6 in Mebeverine Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of O-Desmethyl Mebeverine (B1676125) acid-d6 as an internal standard in the quantitative analysis of mebeverine metabolism. Mebeverine, an antispasmodic agent used to treat irritable bowel syndrome, undergoes rapid and extensive metabolism, making the parent drug virtually undetectable in plasma.[1][2][3] Consequently, pharmacokinetic and bioequivalence studies rely on the accurate quantification of its major metabolites. This guide provides a comprehensive overview of the metabolic pathways, detailed experimental protocols for metabolite analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of key quantitative data.
Mebeverine Metabolism: A Multi-step Cascade
Mebeverine is an ester that is quickly hydrolyzed by esterases in the body, representing the first step of its metabolism.[4][5] This hydrolysis yields two primary molecules: veratric acid and mebeverine alcohol (MAL).[2][4] Mebeverine alcohol subsequently undergoes further biotransformation. The major circulating metabolites in humans are mebeverine acid (MAC) and O-desmethyl mebeverine acid (DMAC).[4][6] The concentration of DMAC is significantly higher, often by a factor of ten, than that of MAC, establishing it as the principal parameter for pharmacokinetic assessments.[6][7]
The metabolic cascade can be summarized as follows:
-
Ester Hydrolysis: Mebeverine is cleaved into veratric acid and mebeverine alcohol.
-
Oxidation: Mebeverine alcohol is oxidized to form mebeverine acid.
-
O-Demethylation: Mebeverine acid is demethylated to produce O-desmethyl mebeverine acid.[8]
Additional metabolic pathways, including ring hydroxylation, N-deethylation, and N-de(hydroxybutylation), have also been described, leading to a variety of other metabolites.[8][9]
Below is a diagram illustrating the primary metabolic pathway of mebeverine.
The Critical Role of Deuterated Internal Standards
In quantitative bioanalysis using LC-MS/MS, an internal standard is essential for accuracy and precision. The ideal internal standard is a stable isotope-labeled version of the analyte. O-Desmethyl Mebeverine acid-d6 is a deuterated analog of the major mebeverine metabolite, DMAC.[10][11] Its chemical behavior is nearly identical to the unlabeled DMAC, meaning it co-elutes during chromatography and experiences similar effects from the sample matrix, such as ion suppression or enhancement.[11] However, due to its higher mass, it is distinguishable by the mass spectrometer. This allows for reliable correction of variations during sample preparation and analysis, ensuring high-quality, reproducible data. While some studies have utilized a d5-labeled version of desmethyl mebeverine acid, the d6 variant serves the same crucial function as an internal standard.[4][12][13]
Experimental Protocol: Quantification of Mebeverine Metabolites in Human Plasma
The following is a detailed methodology for the simultaneous quantification of mebeverine acid (MAC) and O-desmethyl mebeverine acid (DMAC) in human plasma using a deuterated internal standard like this compound. This protocol is based on established and validated LC-MS/MS methods.[4][12]
Materials and Reagents
-
Reference standards: Mebeverine Acid (MAC) and O-Desmethyl Mebeverine Acid (DMAC)
-
Internal standard: this compound (or a similar deuterated analog like the d5 version)[4][12]
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid
-
Ammonium formate (B1220265)
-
Purified water
-
Blank human plasma
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting mebeverine metabolites from plasma samples.[4][12]
-
To 100 µL of a human plasma sample, add 400 µL of a working solution of the internal standard (this compound and a deuterated mebeverine acid analog dissolved in acetonitrile).[4][12]
-
Vortex the mixture for approximately 3 minutes.[7]
-
Centrifuge the mixture at high speed (e.g., 2500-14,000 g) for 5-10 minutes.[4][7][12]
-
Transfer the supernatant to a clean tube.
-
In some protocols, the supernatant is evaporated to dryness at approximately 37-40°C and then reconstituted in a solution such as 50% methanol before injection into the LC-MS/MS system.[7]
-
Inject a small volume (e.g., 5 µL) of the final solution into the LC-MS/MS system for analysis.[4][7][12]
The workflow for sample preparation is depicted in the diagram below.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions [4][7][12]
| Parameter | Recommended Setting |
| Analytical Column | Phenomenex Luna C8 (e.g., 20 x 4.0 mm, 5 µm) or similar |
| Mobile Phase A | 5 mM Ammonium formate with 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | A gradient program is used, starting with a low percentage of organic phase (acetonitrile) and ramping up to a high percentage to elute the analytes, followed by re-equilibration. A typical total run time is around 6 minutes. |
Mass Spectrometric Conditions [4]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor → Product Ions | Specific mass transitions for MAC, DMAC, and their deuterated internal standards need to be determined by direct infusion of the individual compounds. |
Quantitative Data and Method Validation
A validated bioanalytical method is crucial for reliable pharmacokinetic studies. The following tables summarize typical quantitative data from studies analyzing mebeverine metabolites.
Table 1: Calibration and Quantification Limits [4][12]
| Analyte | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Mebeverine Acid (MAC) | 10 - 2000 | 10 |
| O-Desmethyl Mebeverine Acid (DMAC) | 10 - 2000 | 10 |
In some more sensitive methods, LLOQs can be lower for different metabolites.[1][14][15]
Table 2: Accuracy and Precision [4][12]
| Analyte | Quality Control Sample | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| MAC | Low (30 ng/mL) | 85-115 | < 15 | 85-115 | < 15 |
| High (1600 ng/mL) | 85-115 | < 15 | 85-115 | < 15 | |
| DMAC | Low (30 ng/mL) | 85-115 | < 15 | 85-115 | < 15 |
| High (1600 ng/mL) | 85-115 | < 15 | 85-115 | < 15 |
Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ) for precision.[4][12]
Table 3: Recovery and Matrix Effect [4][12]
| Analyte | Concentration Level (ng/mL) | Recovery Rate (%) |
| MAC | Low (30) | 91.48 |
| High (1600) | 88.03 | |
| DMAC | Low (30) | 91.98 |
| High (1600) | 86.76 |
Recovery rates are generally expected to be consistent and reproducible across the concentration range.[14][15]
Table 4: Pharmacokinetic Parameters of DMAC [4][12]
| Parameter | Value |
| Tmax (Time to peak concentration) | ~2.92 hours |
| Cmax (Peak plasma concentration) | 679 ng/mL (single dose) |
| 804 ng/mL (repeated doses) | |
| t1/2 (Half-life) | 5-6 hours |
| AUC0-t (Area under the curve) | 4552 ng·h/mL |
Conclusion
The use of this compound, or similar deuterated analogs, is indispensable for the accurate and reliable quantification of mebeverine's primary metabolites in biological matrices. As mebeverine itself is not readily detectable in plasma, robust LC-MS/MS methods focused on its metabolites are the cornerstone of pharmacokinetic and bioequivalence studies. The detailed protocol and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important therapeutic agent. The use of a stable isotope-labeled internal standard ensures the integrity and quality of the data generated, which is paramount for regulatory submissions and a thorough understanding of the drug's behavior in the human body.
References
- 1. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inis.iaea.org [inis.iaea.org]
- 4. mathewsopenaccess.com [mathewsopenaccess.com]
- 5. Mebeverine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. deboni.he.com.br [deboni.he.com.br]
- 8. On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mathewsopenaccess.com [mathewsopenaccess.com]
- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Indispensable Role of Deuterium Labeling in Internal Standards: A Technical Guide
In the landscape of quantitative mass spectrometry, particularly within the intricate matrices of biological samples, the pursuit of the highest degree of accuracy and precision is paramount. For researchers, scientists, and drug development professionals, generating robust and reliable data is the bedrock of their work. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards (IS) in mass spectrometry-based bioanalysis, establishing why they are considered the gold standard in the field.
Stable isotope-labeled (SIL) internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1][2] Among these, deuterium-labeled compounds are a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1][3] This subtle yet significant modification allows the internal standard to intimately mimic the analyte's behavior throughout the entire analytical workflow—from sample extraction and cleanup to chromatographic separation and ionization—thereby correcting for a multitude of potential errors that can compromise data quality.[3][4]
Core Principles and Advantages
The foundational principle behind using a deuterium-labeled internal standard is rooted in the concept of isotope dilution mass spectrometry (IDMS).[5][6] By adding a known concentration of the IS to a sample at the earliest possible stage, it experiences the same analytical variations as the target analyte.[4] This includes losses during sample preparation, inconsistencies in injection volume, and fluctuations in the mass spectrometer's ionization efficiency.[1][4] Because the deuterated IS and the analyte are nearly identical chemically and physically, they co-elute during chromatography and experience the same degree of ion suppression or enhancement from the sample matrix.[5][7] Consequently, while the absolute signal intensities of both the analyte and the IS may fluctuate, the ratio of their signals remains constant and directly proportional to the analyte's concentration.[4][5]
This normalization process yields significant advantages:
-
Enhanced Accuracy and Precision: By correcting for systemic and random errors, deuterium-labeled standards dramatically improve the accuracy and precision of quantitative assays.[6]
-
Compensation for Matrix Effects: Matrix effects, where co-eluting components from a biological sample interfere with the ionization of the analyte, are a major source of imprecision in LC-MS analysis.[7][8] A co-eluting deuterated standard experiences the same matrix effects, allowing for effective normalization and more reliable results.[6][7]
-
Improved Method Robustness: The use of these standards leads to more rugged and reliable bioanalytical methods, reducing the incidence of failed runs and erroneous results.[1][6] This is crucial in regulated environments such as clinical drug development.
The impact of using a stable isotope-labeled internal standard on assay performance is significant and well-documented. The following table summarizes quantitative data from studies that compared the performance of assays using deuterated internal standards against those using structural analogues.
| Analyte / Study | Internal Standard Type | Mean Bias (%) | Coefficient of Variation (CV) / Standard Deviation |
| Depsipeptide Kahalalide F | Structural Analogue | 96.8% | 8.6% (Standard Deviation, n=284) |
| Deuterated (SIL) IS | 100.3% | 7.6% (Standard Deviation, n=340) | |
| Immunosuppressant Sirolimus | Structural Analogue | Not Specified | 7.6% - 9.7% |
| Deuterated (SIL) IS | Not Specified | 2.7% - 5.7% |
This data illustrates a significant improvement in both precision (lower variance) and accuracy (mean bias closer to 100%) when using a deuterated internal standard compared to a structural analogue.[9]
Key Considerations and Potential Challenges
Despite their substantial advantages, the application of deuterium-labeled internal standards is not without potential challenges that require careful consideration during method development and validation.
-
Isotopic Instability (Deuterium Exchange): Deuterium atoms located at chemically labile positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) can exchange with protons from the solvent or sample matrix.[2][3] This can lead to a decrease in the internal standard's signal and an artificial increase in the analyte's signal, a phenomenon known as "back-exchange".[10] To mitigate this, deuterium labels must be placed on stable, non-exchangeable positions within the molecule during synthesis.[3]
-
Chromatographic Isotope Effect: The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention times between the analyte and the internal standard.[9][11] If this chromatographic shift is significant, the analyte and the IS may not experience the same matrix effects, potentially compromising the accuracy of quantification.[8]
-
Cross-Contribution / Isotopic Impurity: The deuterium-labeled IS may contain a small percentage of the unlabeled analyte, and vice versa.[3] It is crucial to use an internal standard with high isotopic purity (typically >98%) to ensure that its signal does not interfere with the measurement of the analyte, especially at the lower limit of quantification.[5][10]
Experimental Protocols
Synthesis of a Deuterium-Labeled Internal Standard
The synthesis of a high-quality deuterated standard is critical for its successful implementation. There are two primary approaches: hydrogen/deuterium exchange and de novo chemical synthesis.[2][10] The following is a conceptual protocol based on the convergent synthesis of deuterium-labeled vitamin D metabolites, which offers greater control over the position of the labels.[10][12]
Objective: To synthesize a deuterium-labeled Vitamin D metabolite by coupling a deuterated A-ring synthon with a CD-ring moiety.
Methodology:
-
Synthesis of Deuterated A-Ring Synthon:
-
Perform a Hydrogen/Deuterium (H/D) exchange reaction on a suitable precursor alcohol. This can be achieved using a catalyst such as ruthenium on carbon (Ru/C) in a deuterated solvent like deuterium oxide (D₂O) under a hydrogen atmosphere at an elevated temperature (e.g., 80°C).[10]
-
Following the exchange, chemically modify the now-deuterated alcohol to create the desired A-ring enyne synthon through established organic synthesis routes.[10]
-
-
Synthesis of CD-Ring Moiety:
-
Synthesize the appropriate bromoolefin corresponding to the CD-ring of the target Vitamin D metabolite using known organic chemistry procedures.[10]
-
-
Coupling Reaction:
-
Perform a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira coupling) between the deuterated A-ring enyne synthon and the CD-ring bromoolefin to form the complete carbon skeleton of the target molecule.[10]
-
-
Deprotection and Purification:
-
Remove any protecting groups used during the synthesis via appropriate chemical methods.
-
Purify the final deuterated Vitamin D metabolite using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high chemical purity.
-
-
Validation:
-
Characterize the final product thoroughly using Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ²H NMR) and mass spectrometry to confirm its chemical structure and determine the isotopic enrichment.[10]
-
Quantitative Bioanalysis using a Deuterium-Labeled IS by LC-MS/MS
The following protocol provides a generalized methodology for a typical quantitative LC-MS/MS analysis in a biological matrix.
Objective: To accurately quantify an analyte in a biological sample (e.g., plasma) using a deuterium-labeled internal standard.
Materials and Reagents:
-
Analyte reference standard
-
Deuterium-labeled internal standard
-
Control biological matrix (e.g., human plasma)
-
HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Sample preparation reagents (e.g., protein precipitation solvent, solid-phase extraction cartridges)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg each of the analyte and the deuterated IS. Dissolve each in a suitable organic solvent (e.g., methanol) to a final volume of 1 mL.[5]
-
Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution. Prepare a separate working solution of the deuterated IS at a fixed concentration.
-
-
Sample Preparation:
-
Spiking: To an aliquot of the biological sample (e.g., 100 µL of plasma), add a small volume (e.g., 10 µL) of the deuterated IS working solution. For calibration standards and quality control samples, also add the appropriate analyte working solution.
-
Extraction: Perform a sample cleanup procedure to remove proteins and other interfering substances. Common methods include protein precipitation (e.g., by adding cold acetonitrile), liquid-liquid extraction, or solid-phase extraction.
-
Evaporation and Reconstitution: After extraction, evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase conditions.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto an appropriate HPLC or UHPLC column. Use a gradient elution program with suitable mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte and IS from other matrix components.[5]
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5]
-
Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
-
MRM Transitions: Optimize and monitor at least two specific precursor-to-product ion transitions for both the analyte and the deuterated IS (one for quantification and one for confirmation).[3]
-
-
-
Data Analysis:
-
Peak Integration: Integrate the chromatographic peak areas for the quantifier MRM transitions of both the analyte and the IS.[3]
-
Response Ratio Calculation: For each sample, calibrator, and QC, calculate the peak area ratio of the analyte to the IS.[3]
-
Calibration Curve Generation: Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. Apply a suitable regression model (e.g., linear with 1/x² weighting).
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Workflows and Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for quantitative bioanalysis using a deuterium-labeled internal standard.
Caption: How a deuterated IS corrects for matrix effects during ionization in the mass spectrometer.
Caption: A generalized workflow for the de novo synthesis of a deuterium-labeled internal standard.
Conclusion
Deuterium-labeled internal standards are a cornerstone of modern quantitative mass spectrometry.[3] Their ability to accurately correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for achieving high-quality data in drug development and other scientific research.[7][13] While potential challenges such as isotopic instability and chromatographic shifts exist, a thorough understanding of these phenomena coupled with careful method development and validation can lead to robust and reliable bioanalytical assays.[3][9] The adoption of these standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative mass spectrometric data that underpins critical decisions in science and medicine.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. waters.com [waters.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to O-Desmethyl Mebeverine Acid-d6 for the Novice Analytical Chemist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-Desmethyl Mebeverine (B1676125) acid-d6, a deuterated internal standard essential for the accurate quantification of the Mebeverine metabolite, O-Desmethyl Mebeverine acid (also known as Desmethylmebeverine acid or DMAC), in biological matrices. This document is tailored for novice analytical chemists, offering detailed methodologies, data presentation, and a foundational understanding of its application in bioanalytical studies.
Introduction to O-Desmethyl Mebeverine Acid-d6
This compound is a stable isotope-labeled version of O-Desmethyl Mebeverine acid, a major metabolite of the antispasmodic drug Mebeverine.[1][2] Mebeverine is rapidly metabolized in the body, primarily through hydrolysis by esterases, making the parent drug virtually undetectable in blood plasma.[1][3] Consequently, pharmacokinetic and bioequivalence studies rely on the quantification of its primary metabolites, such as O-Desmethyl Mebeverine acid.[4][5]
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), deuterated internal standards like this compound are considered the gold standard.[5] They are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and exhibit the same behavior during sample extraction and ionization.[6][7] This mimicry allows for the correction of variability in the analytical process, leading to enhanced accuracy and precision in the quantification of the target analyte.[8] The deuterium (B1214612) labels provide a mass shift that allows the mass spectrometer to differentiate between the internal standard and the native analyte.[9]
The Role in the Metabolic Pathway of Mebeverine
Understanding the metabolic fate of Mebeverine is crucial to appreciating the significance of quantifying O-Desmethyl Mebeverine acid. Mebeverine, an ester, undergoes extensive first-pass metabolism. The initial step is the hydrolysis of the ester bond, yielding Mebeverine alcohol and veratric acid.[10] Mebeverine alcohol is further metabolized, including through O-demethylation, leading to the formation of O-Desmethyl Mebeverine acid.[4] This metabolic pathway underscores the importance of having a reliable method to measure this key metabolite for a comprehensive understanding of Mebeverine's pharmacokinetics.
Caption: Simplified metabolic pathway of Mebeverine.
Analytical Methodology: Quantification by LC-MS/MS
The quantification of O-Desmethyl Mebeverine acid in biological samples, typically human plasma, is most effectively achieved using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[4][11] this compound serves as the internal standard in this assay.
Experimental Protocol
This section details a typical experimental protocol for the analysis of O-Desmethyl Mebeverine acid in human plasma.
3.1.1. Materials and Reagents
-
Reference standards: O-Desmethyl Mebeverine acid and this compound.
-
Solvents: HPLC-grade methanol (B129727) and acetonitrile (B52724).
-
Reagents: Formic acid and ammonium (B1175870) formate (B1220265).
-
Biological Matrix: Blank human plasma.
3.1.2. Sample Preparation A protein precipitation method is commonly employed for its simplicity and efficiency.[4][6]
-
Aliquot 100 µL of human plasma sample into a microcentrifuge tube.
-
Add 400 µL of a working solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample at a sufficient speed and duration (e.g., 2500 rpm for 10 minutes) to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to an autosampler vial for injection into the HPLC-MS/MS system.
3.1.3. Chromatographic Conditions A reverse-phase HPLC separation is typically used. The following table summarizes the chromatographic parameters based on established methods.[4][5]
| Parameter | Value |
| HPLC Column | Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm, or equivalent |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 2 |
Table 1: HPLC Parameters
The gradient elution program is critical for achieving good separation of the analyte from matrix components.
| Time (min) | Mobile Phase B (%) |
| 0.0 | 1 |
| 1.5 | 99 |
| 2.5 | 99 |
| 2.6 | 1 |
| 5.0 | 1 |
Table 2: Gradient Elution Program [5]
3.1.4. Mass Spectrometry Conditions The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 3000 V |
| Capillary Temp. | 200°C |
| Sheath Gas | 40 arbitrary units |
| MRM Transitions | See Table 3 |
Table 3: Mass Spectrometry Parameters [4]
The MRM transitions are specific precursor-to-product ion fragments that are monitored for the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| O-Desmethyl Mebeverine acid | 266.2 | 107.0 |
| This compound | 272.2 (inferred) | 107.0 |
Table 4: MRM Transitions [4] (Note: The precursor ion for the d6 variant is inferred by adding 6 daltons to the mass of the non-labeled compound. The d5 variant has a reported precursor of 271 m/z.)[4]
Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Bioanalytical workflow for O-Desmethyl Mebeverine acid.
Data Presentation and Method Validation
A robust bioanalytical method requires thorough validation to ensure its reliability. Key validation parameters include linearity, accuracy, precision, and recovery.
Calibration and Linearity
The method should be linear over a defined concentration range. Calibration standards are prepared by spiking blank plasma with known concentrations of O-Desmethyl Mebeverine acid.[4] A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| O-Desmethyl Mebeverine acid | 5 - 1000 | > 0.99 |
Table 5: Typical Linearity Data [11]
Accuracy and Precision
Accuracy and precision are assessed using quality control (QC) samples at multiple concentration levels (low, medium, and high).
| QC Level | Accuracy (%RE) | Precision (%CV) |
| Low | -4.04 to 4.60 | 0.31 to 6.43 |
| Medium | -4.04 to 4.60 | 0.31 to 6.43 |
| High | -4.04 to 4.60 | 0.31 to 6.43 |
Table 6: Summary of Accuracy and Precision Data [11] (%RE = Percent Relative Error, %CV = Percent Coefficient of Variation)
Recovery
The extraction recovery of the analyte and internal standard from the biological matrix should be consistent and reproducible.
| Analyte | Recovery (%) |
| O-Desmethyl Mebeverine acid | > 85 |
Table 7: Typical Recovery Data [11]
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of the major Mebeverine metabolite, O-Desmethyl Mebeverine acid, in biological fluids. The use of this deuterated internal standard in conjunction with a validated LC-MS/MS method, as detailed in this guide, provides a robust analytical procedure essential for pharmacokinetic, bioequivalence, and other drug development studies. For novice analytical chemists, adherence to these principles and protocols will ensure the generation of high-quality, reliable data.
References
- 1. cognizancejournal.com [cognizancejournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mathewsopenaccess.com [mathewsopenaccess.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. mathewsopenaccess.com [mathewsopenaccess.com]
- 7. deboni.he.com.br [deboni.he.com.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Role of O-Desmethyl Mebeverine Acid-d6 in Pharmacokinetic and Analytical Studies
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of O-Desmethyl Mebeverine acid-d6, a deuterium-labeled analog of a Mebeverine metabolite. Its primary application is as an internal standard in analytical and pharmacokinetic research to ensure the precise quantification of Mebeverine and its metabolites in biological samples.[1] This guide will detail its properties, relevant experimental protocols, and the metabolic pathways of its parent drug, Mebeverine.
Introduction to this compound
This compound is a stable isotope-labeled form of O-Desmethyl Mebeverine acid, a metabolite of the antispasmodic drug Mebeverine.[2] Mebeverine is prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and other functional bowel disorders.[3] Due to its rapid metabolism, the quantification of Mebeverine and its metabolites in biological matrices requires highly sensitive and accurate analytical methods. This compound serves as an ideal internal standard for mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and reliability of these measurements.[1][2] It is intended for analytical and research purposes only and is not for human use.[4]
Physicochemical Properties
The fundamental properties of O-Desmethyl Mebeverine acid and its deuterated analog are crucial for their application in analytical method development.
| Property | Value (O-Desmethyl Mebeverine Acid) | Value (this compound) | Reference |
| Molecular Formula | C15H23NO3 | C15H17D6NO3 | [1][5] |
| Molecular Weight | 265.35 g/mol | 271.39 g/mol | [1][5] |
| CAS Number | 586357-02-0 | N/A | [5][6] |
| Synonyms | 4-[Ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]butanoic Acid | Mebeverine metabolite this compound | [2][7] |
Role in Pharmacokinetic Studies of Mebeverine
Mebeverine hydrochloride is the active substance in its formulations and is known to have a chiral carbon, existing as a racemic mixture.[8][9] It is highly soluble in water and undergoes rapid and extensive metabolism by esterases.[8][10] The primary metabolites include Mebeverine alcohol, veratric acid, and subsequently, Mebeverine acid and O-Desmethyl Mebeverine acid.[11]
Due to this rapid metabolism, the parent drug is often not detectable in plasma, making the quantification of its metabolites essential for pharmacokinetic assessments.[11] this compound is used as an internal standard in bioequivalence and pharmacokinetic studies to accurately measure the concentration of the corresponding unlabeled metabolite.
The metabolic pathway of Mebeverine is illustrated below.
Experimental Protocol: Bioanalytical Method Using an Internal Standard
The following provides a generalized workflow for the quantification of Mebeverine metabolites in plasma samples using this compound as an internal standard.
4.1. Sample Preparation
-
Spiking: A known concentration of the internal standard, this compound, is added to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation/Extraction: Proteins in the plasma samples are precipitated, typically with a cold organic solvent like acetonitrile (B52724) or methanol. This is followed by centrifugation to separate the precipitated proteins. Alternatively, liquid-liquid extraction or solid-phase extraction can be employed for cleaner samples.
-
Evaporation and Reconstitution: The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent compatible with the mobile phase of the LC system.
4.2. Chromatographic Separation
The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the analyte from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol) is typically employed.
4.3. Mass Spectrometric Detection
The eluent from the chromatography system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte (O-Desmethyl Mebeverine acid) and the internal standard (this compound).
The workflow for this analytical process is depicted below.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 4. This compound | Axios Research [axios-research.com]
- 5. O-Desmethyl Mebeverine Acid | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. O-Desmethyl Mebeverine Acid - Acanthus Research [acanthusresearch.com]
- 7. O-Desmethyl Mebeverine Acid [artis-standards.com]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. Mebeverine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safety and Handling of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough examination of the critical aspects of safety and handling for deuterated internal standards. Designed for professionals in research, scientific, and drug development fields, this document outlines the essential data, protocols, and safety measures to ensure the integrity of experimental results and the safety of laboratory personnel.
Introduction to Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612).[1] This isotopic substitution makes them ideal for use as internal standards in quantitative analysis, particularly in mass spectrometry-based assays, as they are chemically almost identical to the analyte of interest but have a different mass.[2] Their use is strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to enhance the accuracy and precision of bioanalytical methods.[3]
The primary advantage of using a deuterated internal standard is its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and other variations in the analytical process.[2][3]
Physicochemical Properties of Deuterated Compounds
The substitution of hydrogen with deuterium leads to notable differences in the physical and chemical properties of a compound, primarily due to the increased mass of deuterium, which affects bond energies and vibrational frequencies.[4] This phenomenon is known as the Kinetic Isotope Effect (KIE), where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[4] Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate.[4] These differences can manifest in altered boiling points, melting points, and densities compared to their non-deuterated counterparts.
Table 1: Comparison of Physical Properties of Selected Deuterated Compounds and their Non-Deuterated Analogues
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| Water (H₂O) | 18.02 | 100.0 | 0.0 | 0.997 |
| Deuterium Oxide (D₂O) | 20.03 | 101.4[3][5] | 3.8[3] | 1.104 |
| Ammonia (NH₃) | 17.03 | -33.3 | -77.7 | 0.682 (liquid at -33.3°C) |
| Deuterated Ammonia (ND₃) | 20.05 | -31.1 | -73.5 | 0.817 (liquid at -33.3°C) |
| Chloroform (CHCl₃) | 119.38 | 61.2 | -63.5 | 1.489 |
| Deuterated Chloroform (CDCl₃) | 120.38 | 61.2 | -64.0 | 1.500 |
| Benzene (C₆H₆) | 78.11 | 80.1 | 5.5 | 0.876 |
| Deuterated Benzene (C₆D₆) | 84.15 | 79.2 | 6.8 | 0.947 |
| Acetone (C₃H₆O) | 58.08 | 56.0 | -94.9 | 0.784 |
| Deuterated Acetone (C₃D₆O) | 64.12 | 55.5 | -94.0 | 0.872 |
Note: Data is compiled from various sources and may vary slightly depending on the specific isotopic enrichment and purity.
Safety and Hazard Considerations
Deuterated compounds are stable, non-radioactive isotopes and are generally considered to have similar toxicological profiles to their non-deuterated counterparts.[1] However, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound being used. In many cases, the SDS for the unlabeled compound is used as a reference.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Ventilation: Handle volatile deuterated compounds in a well-ventilated area or a fume hood to avoid inhalation of vapors.[7]
-
Avoid Contact: Minimize skin and eye contact. In case of accidental exposure, follow the first-aid measures outlined in the SDS.[6]
Specific Hazards:
Some deuterated compounds may have specific hazards. For example, Deuterium gas (D₂) is highly flammable and can form explosive mixtures with air.[7] Deuterium sulfide (B99878) (D₂S) is toxic if inhaled or swallowed and can cause skin burns and serious eye damage.
Handling and Storage
Proper handling and storage are critical to maintain the isotopic purity and concentration of deuterated internal standards.[8]
Storage Recommendations:
-
Temperature: Many standards are stable when stored in a suitable solvent at 4°C for short-term use.[8] For long-term storage, temperatures of -20°C are often recommended.[8] Always refer to the manufacturer's certificate of analysis for specific temperature requirements.[8]
-
Protection from Light: Many organic compounds are sensitive to light. Store standards in amber vials or in the dark to prevent photodegradation.[8]
-
Inert Atmosphere: To prevent oxidation and contamination, it is advisable to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[8]
-
Container: Use well-sealed vials to prevent solvent evaporation and contamination. For some applications, silanized glass vials can be used to prevent adsorption of the standard to the container surface.[8]
Handling to Prevent Isotopic Exchange:
Deuterium-hydrogen (H/D) exchange can compromise the isotopic purity of the standard. This is more likely to occur with deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[8]
Prevention Strategies:
-
Use aprotic solvents whenever possible.[8]
-
If aqueous solutions are necessary, control the pH to be near neutral.[8]
-
Store solutions at low temperatures.[8]
-
Choose internal standards where the deuterium labels are in stable, non-exchangeable positions.[8]
Experimental Protocols
Preparation of Stock and Working Solutions
Accurate preparation of stock and working solutions is fundamental for quantitative analysis.
Protocol:
-
Equilibration: Allow the vial containing the lyophilized or neat standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[8]
-
Weighing: Accurately weigh the required amount of the deuterated standard using a calibrated analytical balance.[8]
-
Dissolution: Quantitatively transfer the standard to a Class A volumetric flask. Add a small amount of the chosen solvent (e.g., methanol, acetonitrile) to dissolve the standard completely.[8]
-
Dilution: Once dissolved, dilute to the mark with the same solvent.[8]
-
Mixing: Stopper the flask and mix thoroughly by inverting it multiple times.[8]
-
Storage: Transfer the stock solution to a labeled, airtight container and store under the recommended conditions.[8]
Caption: Workflow for the preparation of stock and working solutions of deuterated internal standards.
Purity and Isotopic Enrichment Assessment
The purity of deuterated standards should be verified upon receipt and periodically thereafter.
5.2.1 Isotopic Enrichment by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique to determine isotopic enrichment by analyzing the distribution of isotopologues.[9]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the deuterated standard in a suitable solvent.
-
Instrument Setup: Infuse the sample directly into the mass spectrometer or use an appropriate chromatographic method.
-
Data Acquisition: Acquire full-scan mass spectra in high-resolution mode.
-
Data Analysis:
-
Extract the ion chromatograms for the deuterated standard and its isotopologues (d₀, d₁, d₂, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment by determining the percentage of the desired deuterated isotopologue relative to the sum of all isotopologues.
-
5.2.2 Purity Assessment by Quantitative NMR (qNMR)
NMR spectroscopy can confirm the position of deuterium labels and assess both chemical and isotopic purity.[9][10]
Protocol:
-
Sample Preparation: Accurately weigh a known amount of the deuterated internal standard and a certified quantitative NMR (qNMR) internal standard. Dissolve them in a deuterated solvent that does not have signals overlapping with the signals of interest.[10]
-
NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum on a high-field NMR spectrometer, ensuring a sufficient relaxation delay for complete signal relaxation.[10]
-
Data Analysis:
Caption: Decision workflow for assessing the purity of deuterated internal standards.
Method Validation Using Deuterated Internal Standards
Bioanalytical method validation ensures that an assay is suitable for its intended purpose. The use of a deuterated internal standard is a key component of a robust validation.
Key Validation Parameters (based on FDA and ICH M10 Guidelines): [3][11]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]
-
Calibration Curve: Establishes the relationship between the instrument response (as a ratio to the internal standard) and the known concentrations of the analyte.[11]
-
Accuracy and Precision: The closeness of measured values to the nominal concentration and the degree of scatter between measurements, respectively.
-
Matrix Effect: The impact of matrix components on the ionization of the analyte and the deuterated internal standard.[11]
-
Stability: The stability of the analyte and the internal standard in the biological matrix under various conditions (e.g., bench-top, freeze-thaw, long-term storage).[3]
Caption: High-level workflow for bioanalytical method validation using a deuterated internal standard.
Application in Metabolic Pathway Tracing
Deuterated compounds are invaluable tools for tracing metabolic pathways. By introducing a deuterated substrate into a biological system, researchers can track its conversion into various metabolites using mass spectrometry, providing insights into metabolic fluxes and enzyme kinetics.
Caption: Simplified signaling pathway illustrating the use of a deuterated drug to trace its metabolism.
Waste Disposal and Decontamination
The disposal of deuterated compounds and any associated waste should be in accordance with local, state, and federal regulations for hazardous materials.[6] Since deuterium is not radioactive, the primary consideration for disposal is the chemical hazard of the compound and the solvent it is dissolved in.
Waste Disposal Procedures:
-
Classification: Treat deuterated compounds as hazardous chemical waste.[6]
-
Segregation: Do not mix different waste streams. Keep deuterated waste separate from other chemical waste unless they are compatible.
-
Containerization: Use appropriate, well-labeled, and sealed containers for waste accumulation. The container should be labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[6][12]
-
Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6]
Decontamination and Spill Cleanup:
In the event of a spill, the procedures are dictated by the hazards of the chemical, not its isotopic labeling.
General Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a highly volatile or toxic substance, evacuate the area.
-
Containment: For small spills, contain the liquid using absorbent pads or a chemical spill kit.
-
Neutralization (if applicable): For acidic or basic spills, use an appropriate neutralizer.
-
Cleanup: Wearing appropriate PPE, clean the area from the outside in.
-
Disposal: All cleanup materials (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Conclusion
Deuterated internal standards are indispensable tools in modern analytical science, enabling highly accurate and precise quantification. A thorough understanding of their physicochemical properties, potential hazards, and proper handling and storage procedures is paramount for ensuring the integrity of research data and maintaining a safe laboratory environment. By adhering to the detailed protocols for solution preparation, purity assessment, method validation, and waste disposal outlined in this guide, researchers can confidently and safely leverage the power of deuterated internal standards in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Technical Guide: O-Desmethyl Mebeverine Acid-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of O-Desmethyl Mebeverine acid-d6, a key analytical standard for the pharmacokinetic and metabolic studies of Mebeverine. This document outlines supplier information, purity specifications, and detailed experimental protocols for its use as an internal standard in bioanalytical assays.
Introduction to this compound
This compound is the deuterium-labeled form of O-Desmethyl Mebeverine acid, a major metabolite of the antispasmodic drug Mebeverine.[1] Due to its structural similarity and distinct mass, the deuterated analog is an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its use significantly improves the accuracy and precision of quantifying Mebeverine's metabolites in complex biological matrices like plasma.[2]
Supplier and Purity Information
The following table summarizes publicly available information for suppliers of this compound and related compounds. Researchers should request a certificate of analysis from the supplier for lot-specific purity data.
| Supplier | Product Name | CAS Number | Molecular Formula | Stated Purity |
| Veeprho | This compound | 1630732-39-6 | C₁₅H₁₇D₆NO₃ | Not specified |
| MedChemExpress | This compound | 1630732-39-6 | C₁₅H₁₇D₆NO₃ | Not specified, datasheet available |
| BOC Sciences | Desmethyl Mebeverine Acid-d6 | Not specified | C₁₅H₁₇D₆NO₃ | > 95% |
| Axios Research | This compound | Not specified | Not specified | Fully characterized reference standard |
| TLC Pharmaceutical Standards | This compound | 586357-02-0 (Non-Labelled) | C₁₅H₁₇D₆NO₃ | Not specified, COA available |
| Cayman Chemical | O-Desmethyl Mebeverine Acid | 586357-02-0 | C₁₅H₂₃NO₃ | ≥95% |
| Artis Standards | O-Desmethyl Mebeverine Acid | 586357-02-0 | C₁₅H₂₃NO₃ | >95% (By HPLC) |
| Acanthus Research | O-Desmethyl Mebeverine Acid-D5 | 586357-02-0 (Unlabeled) | Not specified | Not specified |
| LGC Standards | O-Desmethyl Mebeverine Acid-d5 | 1329488-46-1 | Not specified | Not specified |
Metabolic Pathway of Mebeverine
Mebeverine undergoes extensive and rapid metabolism in vivo. The initial step is the hydrolysis of the ester bond by esterases, yielding Mebeverine alcohol and Veratric acid.[3][4] Mebeverine alcohol is then further metabolized through oxidation and demethylation to form key metabolites, including Mebeverine acid and O-Desmethyl Mebeverine acid (also known as Desmethylmebeverine acid or DMAC).[4][5] Due to this rapid conversion, the parent Mebeverine is often undetectable in plasma, making the quantification of its metabolites crucial for pharmacokinetic studies.[3]
References
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Quantification of O-Desmethyl Mebeverine Acid in Human Plasma Using O-Desmethyl Mebeverine Acid-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of O-Desmethyl Mebeverine (B1676125) acid in human plasma. The method utilizes O-Desmethyl Mebeverine acid-d6 as a stable isotope-labeled internal standard to ensure accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for high-throughput analysis. Chromatographic separation is achieved on a C8 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of mebeverine.
Introduction
Mebeverine is an antispasmodic drug used to relieve symptoms of irritable bowel syndrome. It is rapidly metabolized in the body, primarily by esterases, to veratric acid and mebeverine alcohol.[1][2] Mebeverine alcohol is further metabolized to several compounds, with O-Desmethyl Mebeverine acid (also known as Desmethylmebeverine acid or DMAC) being one of the major circulating metabolites.[2][3] Therefore, the quantification of O-Desmethyl Mebeverine acid in biological matrices is crucial for pharmacokinetic and bioavailability studies of mebeverine.
This application note presents a validated LC-MS/MS method for the determination of O-Desmethyl Mebeverine acid in human plasma, utilizing its deuterated analog, this compound, as an internal standard (IS). The use of a stable isotope-labeled internal standard minimizes matrix effects and improves the reliability of the quantification.[4][5]
Experimental
Materials and Reagents
-
O-Desmethyl Mebeverine acid reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol (B129727) and acetonitrile
-
Formic acid
-
Ammonium formate (B1220265)
-
Human plasma (with anticoagulant)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
A simple and rapid protein precipitation method is used for plasma sample preparation.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 400 µL of a solution containing the internal standard (this compound) in methanol.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C8, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.5 | 80 |
| 2.5 | 80 |
| 2.6 | 20 |
| 4.0 | 20 |
Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| O-Desmethyl Mebeverine acid | 266.2 | 107.0 | 100 | 25 |
| This compound | 272.2 | 107.0 | 100 | 25 |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The method demonstrated excellent linearity over a concentration range of 5 to 1000 ng/mL for O-Desmethyl Mebeverine acid in human plasma. The correlation coefficient (r²) was consistently >0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC. The accuracy was within 85-115%, and the precision (%CV) was less than 15%.
-
Recovery: The extraction recovery of O-Desmethyl Mebeverine acid and the internal standard from human plasma was consistent and reproducible across the different QC levels, with an overall recovery of over 85%.[6]
-
Matrix Effect: No significant matrix effect was observed, indicating that the method is free from interference from endogenous plasma components.
-
Stability: O-Desmethyl Mebeverine acid was found to be stable in human plasma under various storage conditions, including freeze-thaw cycles and long-term storage at -80°C.
Results
The developed LC-MS/MS method was successfully applied to a pharmacokinetic study. The method demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 5 ng/mL. A representative chromatogram is shown in Figure 1.
(Note: A figure would be included here in a full application note, but cannot be generated in this format.)
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of O-Desmethyl Mebeverine acid and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up to the mark.
-
-
Working Solutions:
-
Prepare serial dilutions of the O-Desmethyl Mebeverine acid stock solution with methanol to create working solutions for calibration standards and quality control samples.
-
Prepare a working solution of the internal standard (this compound) at a concentration of 100 ng/mL in methanol.
-
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
-
Spike appropriate amounts of the O-Desmethyl Mebeverine acid working solutions into blank human plasma to prepare calibration standards at concentrations of 5, 10, 50, 100, 250, 500, and 1000 ng/mL.
-
Prepare quality control (QC) samples in a similar manner at concentrations of 5 ng/mL (LLOQ), 15 ng/mL (Low QC), 150 ng/mL (Mid QC), and 800 ng/mL (High QC).
Protocol 3: Sample Analysis
-
Prepare samples, calibration standards, and QC samples according to the sample preparation protocol described in the "Experimental" section.
-
Create a sequence in the LC-MS/MS software including blank samples, calibration standards, QC samples, and unknown samples.
-
Inject the samples onto the LC-MS/MS system.
-
Process the acquired data using the appropriate software to quantify the concentration of O-Desmethyl Mebeverine acid in the unknown samples.
Diagrams
Caption: Metabolic pathway of Mebeverine.
Caption: LC-MS/MS experimental workflow.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of O-Desmethyl Mebeverine acid in human plasma using this compound as an internal standard. The method is sensitive, selective, and accurate, making it well-suited for high-throughput analysis in pharmacokinetic studies and routine therapeutic drug monitoring of mebeverine.
References
- 1. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. deboni.he.com.br [deboni.he.com.br]
- 4. medchemexpress.com [medchemexpress.com]
- 5. O-Desmethyl Mebeverine Acid | C15H23NO3 | CID 45038887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mathewsopenaccess.com [mathewsopenaccess.com]
Application Note: Quantification of Mebeverine and its Metabolite O-Desmethyl Mebeverine Acid Using Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mebeverine (B1676125) is a musculotropic antispasmodic agent used to relieve symptoms of irritable bowel syndrome (IBS). It is rapidly metabolized in the body, primarily to mebeverine acid and desmethyl mebeverine acid.[1][2][3] Accurate quantification of mebeverine and its metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the simultaneous quantification of mebeverine's major metabolites, mebeverine acid and O-desmethyl mebeverine acid, in human plasma using a rapid and sensitive HPLC-MS/MS method. The protocol employs O-Desmethyl Mebeverine acid-d6 as an internal standard to ensure high accuracy and precision.[4][5]
Experimental Protocol
This protocol is based on established methods for the analysis of mebeverine and its metabolites by HPLC-MS/MS.[1][2][6][7]
1. Materials and Reagents
-
Analytes: Mebeverine Acid (MA), O-Desmethyl Mebeverine Acid (DMA)
-
Internal Standard (IS): this compound
-
Reagents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid, Deionized water, Human plasma (blank)
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of MA, DMA, and the internal standard (this compound) in methanol.
-
Working Standard Solutions: Prepare working standard solutions by appropriate dilution of the stock solutions with methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound in methanol at a suitable concentration.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, add 400 µL of the internal standard working solution (containing this compound).[1][2]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the samples at 2500 rpm for 10 minutes to precipitate proteins.[1][2]
-
Transfer the supernatant to a clean vial for analysis.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.[1]
4. HPLC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Chromatographic Column: A Phenomenex Luna C8 column (e.g., 150 x 4.6 mm, 5 µm) is a suitable choice.[1][2]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to achieve optimal separation.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: HPLC Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 2.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 90 | 10 |
| 6.0 | 90 | 10 |
Table 2: Mass Spectrometric Parameters (MRM Transitions)
Note: The exact m/z values for precursor and product ions should be optimized for the specific instrument used. The values below are illustrative.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mebeverine Acid (MA) | [M+H]+ | Optimized value |
| O-Desmethyl Mebeverine Acid (DMA) | [M+H]+ | Optimized value |
| This compound (IS) | [M+H]+ | Optimized value |
Table 3: Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration Level | MA (ng/mL) | DMA (ng/mL) |
| Calibration Standards | 1 | 10 | 10 |
| 2 | 50 | 50 | |
| 3 | 200 | 200 | |
| 4 | 500 | 500 | |
| 5 | 750 | 750 | |
| 6 | 1000 | 1000 | |
| 7 | 1500 | 1500 | |
| 8 | 2000 | 2000 | |
| Quality Control | LQC (Low) | 30 | 30 |
| MQC (Medium) | 400 | 400 | |
| HQC (High) | 1600 | 1600 |
This table is based on a reported calibration range of 10-2000 ng/mL.[1][2]
Table 4: Method Validation Parameters (Illustrative)
| Parameter | Mebeverine Acid | O-Desmethyl Mebeverine Acid |
| Linearity (r²) | > 0.99 | > 0.99 |
| LLOQ (ng/mL) | 10 | 10 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery (%) | > 85% | > 85% |
These values represent typical acceptance criteria for bioanalytical method validation.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of mebeverine metabolites.
References
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. MATHEWS OPEN ACCESS JOURNALS: The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma [mathewsopenaccesspublishers.blogspot.com]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Mebeverine Metabolites in Human Plasma using O-Desmethyl Mebeverine Acid-d6 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mebeverine's primary metabolites, Mebeverine Acid (MAC) and O-Desmethyl Mebeverine Acid (DMAC), in human plasma. The protocol employs a simple protein precipitation for sample preparation and utilizes the stable isotope-labeled internal standard, O-Desmethyl Mebeverine Acid-d6, to ensure high accuracy and precision. This method is ideally suited for pharmacokinetic studies and therapeutic drug monitoring, offering a reliable analytical solution for researchers, scientists, and drug development professionals.
Introduction
Mebeverine is an antispasmodic agent primarily used to treat irritable bowel syndrome and other gastrointestinal disorders.[1] Following oral administration, Mebeverine is rapidly hydrolyzed by esterases into its main active metabolites, Mebeverine Alcohol and Veratric Acid. Mebeverine Alcohol is further metabolized to Mebeverine Acid (MAC) and O-Desmethyl Mebeverine Acid (DMAC). Due to the rapid metabolism, the parent drug is often undetectable in plasma, making the quantification of its metabolites crucial for pharmacokinetic assessments.[1][2]
The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification in complex biological matrices like plasma.[1] Deuterated internal standards exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability in instrument response.[3][4] This application note provides a detailed protocol for the simultaneous quantification of MAC and DMAC in human plasma using this compound as an internal standard with a high-throughput LC-MS/MS method.
Experimental
Materials and Reagents
-
Mebeverine Acid (MAC) reference standard
-
O-Desmethyl Mebeverine Acid (DMAC) reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid and ammonium (B1175870) formate (B1220265)
-
Human plasma (screened)
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of analytes and the internal standard from human plasma.
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing this compound).
-
Add 800 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 3 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 14,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 45°C.
-
Reconstitute the dried extract in 200 µL of a 50:50 (v/v) water:methanol solution.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a C8 reversed-phase column with a gradient elution program.
-
Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 5 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Table 1: Liquid Chromatography Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 99 | 1 |
| 1.5 | 1 | 99 |
| 2.5 | 1 | 99 |
| 2.6 | 99 | 1 |
| 5.0 | 99 | 1 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes and internal standard are monitored using Multiple Reaction Monitoring (MRM).
Table 2: Mass Spectrometry MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mebeverine Acid (MAC) | 280.2 | 121.0 | 16 |
| O-Desmethyl Mebeverine Acid (DMAC) | 266.2 | 107.0 | 18 |
| This compound (IS) | 271.2 | 107.0 | 18 |
Results and Discussion
The described method was validated for linearity, sensitivity, accuracy, precision, and recovery. The use of a deuterated internal standard ensures reliable quantification by correcting for variations during sample processing and analysis.
Linearity and Sensitivity
The method demonstrated excellent linearity over the specified concentration ranges for both MAC and DMAC. The lower limit of quantification (LLOQ) was determined to be sufficient for pharmacokinetic studies.
Table 3: Linearity and LLOQ of Mebeverine Metabolites
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Mebeverine Acid (MAC) | 1 - 100 | > 0.99 | 1.0 |
| O-Desmethyl Mebeverine Acid (DMAC) | 5 - 1000 | > 0.99 | 5.0 |
Data compiled from published literature.[2]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at multiple quality control (QC) concentrations. The results fall within the acceptable limits as per regulatory guidelines.
Table 4: Accuracy and Precision Data
| Analyte | QC Level | Within-Run Accuracy (%RE) | Within-Run Precision (%CV) | Between-Run Accuracy (%RE) | Between-Run Precision (%CV) |
| MAC | Low (3 ng/mL) | -1.5 to 2.8 | < 5.5 | -0.8 to 3.2 | < 4.8 |
| Mid (50 ng/mL) | -2.1 to 1.9 | < 4.2 | -1.5 to 2.5 | < 3.9 | |
| High (80 ng/mL) | -3.0 to 0.5 | < 3.8 | -2.2 to 1.1 | < 3.5 | |
| DMAC | Low (15 ng/mL) | -2.5 to 3.1 | < 6.1 | -1.8 to 2.9 | < 5.3 |
| Mid (500 ng/mL) | -1.9 to 2.2 | < 3.5 | -1.2 to 1.8 | < 3.1 | |
| High (800 ng/mL) | -3.5 to -0.2 | < 2.9 | -2.8 to 0.5 | < 2.6 |
%RE: Relative Error, %CV: Coefficient of Variation. Data adapted from a similar validated method.[2]
Recovery
The extraction recovery of the analytes and the internal standard from human plasma was consistent and high, indicating the efficiency of the protein precipitation method.
Table 5: Extraction Recovery
| Analyte | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) | Mean Recovery (%) |
| Mebeverine Acid (MAC) | 3 | 80 | > 85 |
| O-Desmethyl Mebeverine Acid (DMAC) | 15 | 800 | > 85 |
| This compound (IS) | 100 | 100 | > 85 |
Data based on published findings for similar analytes.[2]
Workflow and Pathway Diagrams
Caption: Experimental workflow for plasma sample preparation.
Caption: Simplified metabolic pathway of Mebeverine.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the simultaneous quantification of Mebeverine Acid and O-Desmethyl Mebeverine Acid in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making this method highly suitable for pharmacokinetic studies and other applications in drug development and clinical research.
References
- 1. MATHEWS OPEN ACCESS JOURNALS: The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma [mathewsopenaccesspublishers.blogspot.com]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. mathewsopenaccess.com [mathewsopenaccess.com]
Application of O-Desmethyl Mebeverine Acid-d6 in Urine Drug Monitoring
Abstract
This document provides detailed application notes and protocols for the utilization of O-Desmethyl Mebeverine (B1676125) acid-d6 as an internal standard in the quantitative analysis of mebeverine metabolites in human urine. The protocols are intended for researchers, scientists, and professionals in the field of drug development and clinical diagnostics. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for urine drug monitoring.
Introduction
Mebeverine is an antispasmodic medication used to relieve symptoms of irritable bowel syndrome (IBS). Following oral administration, mebeverine is rapidly and extensively metabolized, making the parent drug virtually undetectable in blood or urine.[1] The primary metabolic pathway involves hydrolysis to mebeverine alcohol and veratric acid, followed by further oxidation and demethylation to form major metabolites such as Mebeverine Acid (MAC) and O-Desmethyl Mebeverine Acid (DMAC)[1][2]. These metabolites are excreted in the urine and serve as reliable biomarkers for monitoring mebeverine intake and metabolism.[3][4]
Stable isotope-labeled internal standards are crucial for accurate and precise quantification in mass spectrometry-based assays. They co-elute with the analyte of interest and experience similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.[5][6] O-Desmethyl Mebeverine acid-d6 is the deuterium-labeled analog of the major metabolite, DMAC, making it an ideal internal standard for the quantification of mebeverine metabolites in urine.[6][7] This document outlines a detailed protocol for its application in urine drug monitoring using LC-MS/MS.
Analyte and Internal Standard Information
| Compound | Chemical Name | Molecular Formula | CAS Number (Unlabeled) |
| O-Desmethyl Mebeverine Acid (DMAC) | 4-[Ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]butanoic acid | C15H23NO3 | 586357-02-0[8][9][10] |
| This compound (DMAC-d6) | 4-[Ethyl[2-(4-hydroxyphenyl-d4)-1-(methyl-d2)ethyl]amino]butanoic acid (Isotopic substitution may vary) | C15H17D6NO3 | Not Available |
Experimental Protocol: Quantification of Mebeverine Metabolites in Urine by LC-MS/MS
This protocol is adapted from established methods for the analysis of mebeverine metabolites in human plasma.[1][11][12][13]
Materials and Reagents
-
O-Desmethyl Mebeverine Acid (DMAC) reference standard
-
Mebeverine Acid (MAC) reference standard
-
This compound (DMAC-d6) internal standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (≥98%)
-
Ammonium formate
-
Ultrapure water
-
Drug-free human urine for blanks and calibration standards
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve DMAC, MAC, and DMAC-d6 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the DMAC and MAC stock solutions in a methanol/water (50:50, v/v) mixture to create working standards for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the DMAC-d6 stock solution with methanol/water (50:50, v/v) to achieve the desired concentration.
Sample Preparation
The sample preparation method of choice is protein precipitation due to its simplicity and effectiveness.
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Add 100 µL of urine sample, calibrator, or QC to the respective tubes.
-
Add 20 µL of the internal standard working solution (DMAC-d6) to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
3.5.1. Liquid Chromatography
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
3.5.2. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | 3500 V |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DMAC | 266.2 | 135.1 | 20 |
| MAC | 280.2 | 135.1 | 22 |
| DMAC-d6 | 272.2 | 141.1 | 20 |
Note: The exact m/z values and collision energies may need to be optimized for the specific instrument used.
Data Analysis and Validation
Calibration Curve
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Method Validation Parameters
The analytical method should be validated according to established guidelines. Key validation parameters include:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; accuracy and precision within ±20% |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability under various storage and processing conditions |
Representative Quantitative Data
The following table presents hypothetical but realistic data for a validation study.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| LLOQ (DMAC) | 1.0 | 8.5 | 105.2 | 11.2 | 103.8 |
| Low QC (DMAC) | 3.0 | 6.2 | 98.7 | 7.8 | 101.5 |
| Mid QC (DMAC) | 50.0 | 4.1 | 102.3 | 5.5 | 100.9 |
| High QC (DMAC) | 150.0 | 3.5 | 99.5 | 4.8 | 98.9 |
| LLOQ (MAC) | 1.0 | 9.1 | 103.6 | 12.5 | 106.2 |
| Low QC (MAC) | 3.0 | 7.5 | 101.8 | 8.9 | 103.1 |
| Mid QC (MAC) | 50.0 | 5.3 | 99.1 | 6.7 | 101.3 |
| High QC (MAC) | 150.0 | 4.6 | 100.4 | 5.9 | 100.2 |
Visualizations
Mebeverine Metabolism Pathway
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. mathewsopenaccess.com [mathewsopenaccess.com]
- 3. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wada-ama.org [wada-ama.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. veeprho.com [veeprho.com]
- 7. This compound | Axios Research [axios-research.com]
- 8. O-Desmethyl Mebeverine Acid - Acanthus Research [acanthusresearch.com]
- 9. tlcstandards.com [tlcstandards.com]
- 10. O-Desmethyl mebeverine acid | 586357-02-0 | FD21288 [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for O-Desmethyl Mebeverine Acid-d6 Analysis
These application notes provide detailed protocols for the sample preparation of O-Desmethyl Mebeverine (B1676125) acid-d6 for analysis, primarily focusing on the widely used protein precipitation technique. This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of mebeverine and its metabolites.
Introduction
O-Desmethyl Mebeverine acid is a primary metabolite of Mebeverine, an antispasmodic drug.[1][2] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and metabolic studies. O-Desmethyl Mebeverine acid-d6 is a stable, deuterium-labeled internal standard used to ensure the precision and accuracy of analytical methods, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4]
The selection of an appropriate sample preparation technique is critical for removing interfering substances from the biological matrix and ensuring the reliability of the analytical results. While various techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be employed, protein precipitation has been demonstrated as a rapid, simple, and effective method for the analysis of mebeverine metabolites in plasma.[1][5][6]
Sample Preparation Technique: Protein Precipitation
Protein precipitation is a widely adopted method for the sample preparation of O-Desmethyl Mebeverine acid and other mebeverine metabolites from plasma samples.[1][5][6] This technique involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins. The supernatant, containing the analyte of interest and the internal standard, is then separated by centrifugation and can be directly injected into the LC-MS/MS system or further processed.
Experimental Protocol: Protein Precipitation
This protocol is based on established methods for the analysis of mebeverine metabolites in human plasma.[1][5][6]
Materials:
-
Blank plasma
-
O-Desmethyl Mebeverine acid analytical standard
-
This compound (or -d5) internal standard solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Aliquoting: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 50 µL) of the this compound internal standard solution to the plasma sample. The concentration of the internal standard should be optimized based on the expected analyte concentration range.
-
Protein Precipitation: Add 600 µL of cold acetonitrile (or another suitable organic solvent) to the plasma sample. The 3:1 ratio of precipitating solvent to plasma is a common starting point.
-
Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm or higher) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. Be cautious not to disturb the protein pellet.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.
-
Analysis: Inject an appropriate volume of the supernatant (or reconstituted sample) into the LC-MS/MS system for analysis.
Experimental Workflow: Protein Precipitation
Caption: Workflow for Protein Precipitation Sample Preparation.
Alternative Sample Preparation Techniques
While protein precipitation is a common and efficient method, other techniques can be utilized for the extraction of O-Desmethyl Mebeverine acid.
-
Solid-Phase Extraction (SPE): This technique can offer cleaner extracts and higher concentration factors compared to protein precipitation. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent.
-
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between two immiscible liquid phases. This method can also provide clean extracts but may be more time-consuming and require larger volumes of organic solvents.
The choice of technique will depend on the specific requirements of the assay, such as the desired level of sensitivity, sample throughput, and the complexity of the matrix.
Data Presentation
The following tables summarize quantitative data from validated bioanalytical methods for the analysis of mebeverine metabolites, including O-Desmethyl Mebeverine acid (DMAC), using protein precipitation followed by LC-MS/MS.
Table 1: Method Validation Parameters for O-Desmethyl Mebeverine Acid (DMAC)
| Parameter | Result | Reference |
| Linearity Range | 5 - 1000 ng/mL | [5][6] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [6] |
| Intra-day Precision (%CV) | 0.31% to 6.43% | [5] |
| Inter-day Precision (%CV) | 0.31% to 6.43% | [5] |
| Intra-day Accuracy (%RE) | -4.04% to 4.60% | [5] |
| Inter-day Accuracy (%RE) | -4.04% to 4.60% | [5] |
Table 2: Recovery Data for Mebeverine Metabolites
| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) | Reference |
| DMAC | 15.0 | 86.4 | [6] |
| DMAC | 100.0 | 92.8 | [6] |
| Overall Recovery (All Metabolites) | - | > 85% | [5][6] |
Signaling Pathways and Logical Relationships
The analysis of this compound is a component of the broader bioanalytical workflow for pharmacokinetic studies of Mebeverine. The following diagram illustrates the logical relationship from drug administration to data acquisition.
Caption: Logical Workflow from Drug Administration to Analysis.
Conclusion
The protein precipitation method detailed in these application notes provides a reliable and efficient approach for the preparation of plasma samples for the analysis of O-Desmethyl Mebeverine acid using its deuterated internal standard, this compound. This method has been shown to yield accurate and precise results, making it suitable for high-throughput bioanalysis in pharmacokinetic studies. Researchers should ensure proper validation of the method in their respective laboratories to guarantee data integrity.
References
- 1. mathewsopenaccess.com [mathewsopenaccess.com]
- 2. MATHEWS OPEN ACCESS JOURNALS: The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma [mathewsopenaccesspublishers.blogspot.com]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Application Notes and Protocols for Internal Standard Selection in Mebeverine Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebeverine (B1676125) is an antispasmodic drug primarily used to treat irritable bowel syndrome (IBS) and related gastrointestinal disorders. Accurate determination of its pharmacokinetic profile is crucial for drug development and regulatory approval. However, mebeverine is subject to rapid and extensive first-pass metabolism, leading to negligible concentrations of the parent drug in systemic circulation.[1][2] Consequently, pharmacokinetic studies typically focus on the quantification of its major metabolites: Mebeverine Acid (MA), Desmethyl Mebeverine Acid (DMA), and Mebeverine Alcohol (MAL).[3][4]
The integrity of bioanalytical data heavily relies on the appropriate selection and use of an internal standard (IS). An IS is a compound of known concentration added to samples to correct for variability during sample preparation and analysis. This document provides detailed guidelines on the selection criteria for an internal standard in mebeverine pharmacokinetic studies, along with a comprehensive experimental protocol for sample analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Internal Standard Selection Criteria
The ideal internal standard should closely mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. The primary choice for an internal standard in pharmacokinetic studies is a stable isotope-labeled (SIL) version of the analyte. When a SIL-IS is unavailable, a structural analog can be considered, though with careful validation.
Stable Isotope-Labeled (SIL) Internal Standards
SIL internal standards are considered the "gold standard" for quantitative bioanalysis.[5] For mebeverine metabolite analysis, deuterated analogs of the metabolites are frequently used.[3][4][6]
Key Advantages:
-
Physicochemical Similarity: SIL-IS have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and chromatographic separation.
-
Co-elution: They typically co-elute with the analyte, which helps to compensate for matrix effects more effectively.
-
Similar Ionization Efficiency: The ionization efficiency in the mass spectrometer source is very similar to the analyte, leading to a more consistent analyte/IS peak area ratio.
Examples of SIL Internal Standards for Mebeverine Metabolites:
Structural Analog Internal Standards
When a SIL-IS is not accessible, a structural analog can be a viable alternative. The chosen analog should have similar chemical properties to the analyte.
Selection Considerations:
-
Structural Similarity: The IS should have a chemical structure closely related to the analyte. For instance, yohimbine (B192690) has been used as an internal standard in a mebeverine assay.[7]
-
Chromatographic Behavior: The retention time of the analog IS should be close to, but not overlapping with, the analyte to ensure proper separation and to experience similar chromatographic conditions.
-
Extraction Recovery: The extraction efficiency of the IS from the biological matrix should be comparable to that of the analyte.
-
Ionization Response: The IS should exhibit a stable and reproducible ionization response in the mass spectrometer and should not interfere with the ionization of the analyte.
-
Absence in Samples: The selected IS must not be present endogenously in the biological samples being analyzed.
The following diagram illustrates the decision-making process for selecting an appropriate internal standard.
Experimental Protocol: Quantification of Mebeverine Metabolites in Human Plasma by LC-MS/MS
This protocol outlines a typical method for the simultaneous quantification of Mebeverine Acid (MA) and Desmethyl Mebeverine Acid (DMA) in human plasma.
Materials and Reagents
-
Mebeverine Acid (MA) reference standard
-
Desmethyl Mebeverine Acid (DMA) reference standard
-
Mebeverine acid-D5 (MA-D5) internal standard
-
Desmethyl mebeverine acid-D5 (DMA-D5) internal standard
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid
-
Ammonium (B1175870) formate
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of MA, DMA, MA-D5, and DMA-D5 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the MA and DMA stock solutions in a mixture of water and methanol (50:50, v/v) to create calibration curve standards.
-
Internal Standard Working Solution: Prepare a solution containing MA-D5 and DMA-D5 at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 14,000 g for 5 minutes to precipitate proteins.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.[1]
-
Reconstitute the residue in 200 µL of a water:methanol (50:50, v/v) mixture.[1]
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[3][6]
The following diagram illustrates the experimental workflow.
LC-MS/MS Conditions
| Parameter | Condition |
| HPLC Column | C8 or C18 column (e.g., Phenomenex Luna C8, 20 x 4.0 mm, 5 µm)[3][6] |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | Typically 0.5 - 1.0 mL/min. |
| Ionization Mode | Electrospray Ionization (ESI), positive mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Specific precursor-to-product ion transitions for each analyte and internal standard.[3] |
Data Presentation
The following tables summarize typical quantitative data from validated bioanalytical methods for mebeverine metabolites.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte / Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Mebeverine Acid (MA) | 285 | 121 |
| Desmethyl Mebeverine Acid (DMA) | 271 | 107 |
| Mebeverine acid-D5 (MA-D5) | 285 | 121 |
| Desmethyl mebeverine acid-D5 (DMA-D5) | 271 | 107 |
| Data sourced from a representative study.[3] |
Table 2: Method Validation Parameters
| Parameter | Mebeverine Acid (MA) | Desmethyl Mebeverine Acid (DMA) |
| Linearity Range (ng/mL) | 10 - 2000[3][6] | 10 - 2000[3][6] |
| Correlation Coefficient (r²) | > 0.99[3][6] | > 0.99[3][6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10[3][6] | 10[3][6] |
| Intra-day Accuracy (%) | 85 - 115[3] | 85 - 115[3] |
| Inter-day Accuracy (%) | 85 - 115[3] | 85 - 115[3] |
| Intra-day Precision (%CV) | < 15[3] | < 15[3] |
| Inter-day Precision (%CV) | < 15[3] | < 15[3] |
| Recovery (%) | > 85[4] | > 85[4] |
Note: The specific values for accuracy and precision may vary slightly between different validated methods but should fall within the acceptance criteria of regulatory guidelines (e.g., FDA, EMEA).[3]
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable bioanalytical method for mebeverine pharmacokinetic studies. Stable isotope-labeled internal standards are highly recommended due to their ability to effectively compensate for analytical variability. When SIL-IS are not available, a carefully selected and validated structural analog can be used. The provided protocol for sample preparation and LC-MS/MS analysis serves as a comprehensive guide for researchers in the field. Adherence to these principles and methodologies will ensure the generation of high-quality pharmacokinetic data, which is essential for the successful development and evaluation of mebeverine-containing drug products.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mathewsopenaccess.com [mathewsopenaccess.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for O-Desmethyl Mebeverine Acid-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Desmethyl Mebeverine (B1676125) acid is a significant metabolite of Mebeverine, a musculotropic antispasmodic drug used to relieve symptoms of irritable bowel syndrome (IBS).[1][2] Mebeverine undergoes rapid and extensive metabolism in the body, with Mebeverine acid and O-Desmethyl Mebeverine acid being major circulating metabolites.[3][4][5][6][7] Due to the rapid breakdown of the parent drug, monitoring its metabolites is crucial for pharmacokinetic and bioavailability studies.[8][9]
O-Desmethyl Mebeverine acid-d6 is the deuterium-labeled analogue of O-Desmethyl Mebeverine acid.[10] The incorporation of deuterium (B1214612) atoms results in a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS).[8][10] Its primary application is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods to ensure accurate quantification of O-Desmethyl Mebeverine acid in biological matrices.[11]
This document provides detailed protocols for the use of this compound as an internal standard in LC-MS/MS analysis. Additionally, it outlines potential in vitro assays to investigate the biological activity of its non-labeled counterpart, O-Desmethyl Mebeverine acid, based on the known pharmacology of the parent compound, Mebeverine.
Section 1: this compound as an Internal Standard
The primary and validated application of this compound is as an internal standard for the accurate quantification of Mebeverine metabolites in biological samples.
Protocol 1: Quantification of Mebeverine Metabolites in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for the analysis of Mebeverine metabolites.[12][13][14][15]
Objective: To accurately quantify the concentration of O-Desmethyl Mebeverine acid in human plasma samples using this compound as an internal standard.
Materials:
-
O-Desmethyl Mebeverine acid (for calibration standards)
-
This compound (Internal Standard)
-
Human plasma (blank)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
High purity water
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
-
Analytical column (e.g., C8 or C18)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of O-Desmethyl Mebeverine acid in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the O-Desmethyl Mebeverine acid stock solution with a 50:50 methanol:water mixture to prepare working solutions.
-
Spike blank human plasma with the working solutions to create calibration standards at concentrations ranging from 5 to 1000 ng/mL.[12][14]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Preparation of Internal Standard Working Solution:
-
Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This will be used for protein precipitation.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 400 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).[4][15]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject 5-10 µL of the prepared sample onto the analytical column.
-
Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive or negative ion mode with electrospray ionization (ESI).
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for O-Desmethyl Mebeverine acid and this compound.
-
-
Data Presentation: LC-MS/MS Parameters
| Parameter | O-Desmethyl Mebeverine acid | This compound |
| Precursor Ion (m/z) | 266.2 | 272.2 |
| Product Ion (m/z) | 107.0 | 107.0 or 113.0 (depending on label position) |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | 100-200 | 100-200 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions. The product ion for the d6 compound will depend on the position of the deuterium labels.
Experimental Workflow
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. In Vitro Assays to Determine Smooth Muscle Cell Hypertrophy, Protein Content, and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mathewsopenaccess.com [mathewsopenaccess.com]
- 5. inis.iaea.org [inis.iaea.org]
- 6. deboni.he.com.br [deboni.he.com.br]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mathewsopenaccess.com [mathewsopenaccess.com]
Application Notes and Protocols for the Detection of O-Desmethyl Mebeverine acid-d6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of O-Desmethyl Mebeverine (B1676125) acid-d6 in biological matrices, primarily human plasma, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). O-Desmethyl Mebeverine acid-d6 is a deuterium-labeled internal standard used for the accurate quantification of the active metabolite of Mebeverine, O-Desmethyl Mebeverine acid (also known as DMAC).[1][2]
Introduction
Mebeverine is an antispasmodic drug used to relieve symptoms of irritable bowel syndrome. It is rapidly metabolized in the body, with its primary metabolites being mebeverine acid (MA) and desmethyl mebeverine acid (DMA).[3][4] Accurate quantification of these metabolites is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1][2]
This protocol outlines a sensitive and robust LC-MS/MS method for the detection of this compound, which can be adapted for the simultaneous analysis of O-Desmethyl Mebeverine acid and other related metabolites.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of the analyte from human plasma.[3][4]
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
Internal standard working solution (containing this compound)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a 100 µL aliquot of human plasma, add 400 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 45°C.
-
Reconstitute the dried residue in 200 µL of a 50:50 (v/v) mixture of water and methanol.
-
Inject an aliquot (typically 1-5 µL) of the reconstituted sample into the LC-MS/MS system.[5]
Liquid Chromatography (LC)
Chromatographic separation is critical for resolving the analyte from potential interferences in the matrix.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
| Parameter | Recommended Conditions |
| Column | Acquity UPLC BEH C8 (2.1 x 50 mm, 1.7 µm) or equivalent C8 column.[5][6] |
| Mobile Phase A | 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.[5] |
| Mobile Phase B | Acetonitrile.[5] |
| Gradient Elution | Time (min) |
| Flow Rate | 0.5 mL/min.[5] |
| Column Temperature | 40°C.[5] |
| Injection Volume | 5 µL.[5] |
Mass Spectrometry (MS)
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) or electrospray ionization (ESI) source.
MS Parameters:
The following parameters are based on methods developed for similar deuterated analogs (e.g., Desmethyl mebeverine acid-D5) and should be optimized for the specific instrument being used.[3]
| Parameter | Recommended Setting |
| Ionization Mode | Negative Ion Electrospray (ESI-).[3][4] |
| MRM Transition | The Multiple Reaction Monitoring (MRM) transition for a related compound, desmethyl mebeverine acid-D5, is m/z 271 → 107.[3] For this compound, the precursor ion (Q1) will have a mass-to-charge ratio (m/z) of approximately 272. The product ion (Q3) is expected to be the same as the non-deuterated and d5-labeled analog, which is m/z 107. Therefore, the anticipated MRM transition is 272 → 107 . This transition should be confirmed and optimized by infusing a standard solution of this compound. |
| Spray Voltage | 3000 V.[3][4] |
| Capillary Temperature | 200°C.[3] |
| Sheath Gas | 40 arbitrary units.[3] |
| Sweep Gas | 0 arbitrary units.[3] |
Note: Declustering potential (DP) and collision energy (CE) should be optimized for the specific instrument to achieve maximum sensitivity for the 272 → 107 transition.
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis.
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Polarity |
| This compound | ~272 | 107 | Negative |
| O-Desmethyl Mebeverine acid (DMA/DMAC) | 266.2 | 107 | Negative |
| Mebeverine acid (MA) | 280 | 121 | Negative |
Visualizations
Experimental Workflow
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. mathewsopenaccess.com [mathewsopenaccess.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Mebeverine and its Deuterated Metabolites by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of mebeverine (B1676125) and its primary metabolites, mebeverine acid (MAC) and desmethylmebeverine acid (DMAC), in human plasma. The method utilizes deuterated internal standards for accurate quantification and a straightforward protein precipitation for sample preparation, making it suitable for high-throughput pharmacokinetic studies. This protocol is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction
Mebeverine is an antispasmodic agent used for the treatment of irritable bowel syndrome. It undergoes rapid and extensive metabolism, making the parent drug often undetectable in plasma.[1][2] The primary routes of metabolism involve hydrolysis to mebeverine alcohol and veratric acid, with subsequent oxidation to form mebeverine acid (MAC) and desmethylmebeverine acid (DMAC), which are the main circulating metabolites.[3][4][5] Therefore, the quantitative analysis of these metabolites is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for the chromatographic separation and quantification of mebeverine metabolites using their corresponding deuterated analogues as internal standards.
Experimental
Materials and Reagents
-
Mebeverine, Mebeverine Acid (MAC), Desmethylmebeverine Acid (DMAC) reference standards
-
Mebeverine Acid-D5 (MAC-D5) and Desmethylmebeverine Acid-D5 (DMAC-D5) internal standards
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A reversed-phase separation is employed for this analysis. The following conditions have been shown to be effective:
| Parameter | Condition |
| Column | Acquity UPLC BEH C8 (2.1 x 50 mm, 1.7 µm) or Phenomenex Luna C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 5 mM Ammonium formate with 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 5 minutes |
| Gradient Program | 0 min (1% B), 1.5 min (99% B), 2.5 min (99% B), 2.6 min (1% B), 5.0 min (1% B) |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | Optimized for instrument |
| Source Temperature | Optimized for instrument |
| Desolvation Gas Flow | Optimized for instrument |
Table 1: MRM Transitions for Mebeverine Metabolites and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mebeverine Acid (MAC) | 296.2 | 135.1 |
| Desmethylmebeverine Acid (DMAC) | 282.2 | 121.1 |
| Mebeverine Alcohol (MAL) | 266.2 | 135.1 |
| MAC-D5 | 301.2 | 135.1 |
| DMAC-D5 | 287.2 | 121.1 |
Protocols
Standard and Internal Standard Preparation
-
Prepare individual stock solutions of MAC, DMAC, MAC-D5, and DMAC-D5 in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to create calibration standards.
-
Prepare a combined internal standard working solution containing MAC-D5 and DMAC-D5 at an appropriate concentration in methanol.
Sample Preparation Protocol
The protein precipitation method is a simple and effective technique for sample clean-up.[3][4]
-
Label microcentrifuge tubes for each sample, standard, and quality control.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into the appropriately labeled tubes.
-
Add 400 µL of the internal standard working solution to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Data and Results
The method demonstrates good linearity, accuracy, and precision across the calibration range.
Table 2: Method Validation Parameters
| Parameter | Mebeverine Acid (MAC) | Desmethylmebeverine Acid (DMAC) | Mebeverine Alcohol (MAL) |
| Calibration Range | 1 - 100 ng/mL[6] | 5 - 1000 ng/mL[6] | 0.1 - 10 ng/mL[6] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (%RE) | -4.04% to 4.60%[6] | -4.04% to 4.60%[6] | -4.04% to 4.60%[6] |
| Precision (CV%) | 0.31% to 6.43%[6] | 0.31% to 6.43%[6] | 0.31% to 6.43%[6] |
| Recovery | > 85%[6][7] | > 85%[6][7] | > 85%[6][7] |
Visualizations
Caption: Metabolic pathway of Mebeverine.
Caption: Experimental workflow for sample analysis.
References
- 1. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. mathewsopenaccess.com [mathewsopenaccess.com]
- 5. wada-ama.org [wada-ama.org]
- 6. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Standard Curve Preparation with O-Desmethyl Mebeverine acid-d6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a standard curve for the quantification of O-Desmethyl Mebeverine (B1676125) acid using O-Desmethyl Mebeverine acid-d6 as an internal standard (IS). This method is particularly suited for bioanalytical studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound is a deuterium-labeled analog of the primary metabolite of Mebeverine.[1][2][3] Its use as an internal standard is critical for accurate and precise quantification in biological matrices by correcting for variability during sample preparation and analysis.[4][5][6]
Overview and Principles
The protocol outlines the preparation of stock solutions, calibration standards, and quality control (QC) samples. The methodology is based on established principles of bioanalytical method validation as recommended by regulatory agencies.[7][8][9] A stable, isotopically labeled internal standard like this compound is the preferred choice for LC-MS based bioanalysis due to its similar physicochemical properties to the analyte, which helps to mitigate matrix effects and improve data reliability.[5][6]
Materials and Reagents
-
O-Desmethyl Mebeverine acid (Analyte)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
DMSO (optional, for initial stock solution)[12]
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank biological matrix (e.g., human plasma, rat plasma)
Experimental Protocols
Preparation of Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of O-Desmethyl Mebeverine acid and dissolve it in 1 mL of methanol or a suitable solvent.[13]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.[13]
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers.
Preparation of Working Solutions
From the stock solutions, prepare intermediate and working solutions by serial dilution with an appropriate solvent (e.g., 50:50 methanol:water).
-
Analyte Working Solutions: Prepare a series of working solutions to cover the desired calibration range. For instance, based on similar studies, a calibration curve for a mebeverine metabolite could range from 5 to 1000 ng/mL.[14][15]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration. The concentration should be chosen to provide a consistent and robust signal in the mass spectrometer. A common starting point is in the mid-range of the calibration curve (e.g., 50 or 100 ng/mL).[16]
Preparation of Calibration Standards and Quality Control Samples
-
Matrix Spiking: Spike the blank biological matrix with the analyte working solutions to achieve the desired concentrations for the calibration curve. A typical calibration curve consists of a blank (matrix with internal standard only), a zero sample (matrix without analyte or internal standard), and 6-8 non-zero concentration levels.
-
Internal Standard Addition: Add a constant volume of the internal standard working solution to each calibration standard and QC sample.[6]
-
Quality Control Samples: Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (within three times the LLOQ)
-
Medium QC (around 30-50% of the calibration curve range)
-
High QC (at least 75% of the Upper Limit of Quantification - ULOQ)[17]
-
Sample Preparation (Protein Precipitation)
A simple and rapid protein precipitation method is often suitable for plasma samples.[14][18]
-
To 100 µL of the spiked plasma sample (calibration standards, QCs, or unknown samples), add 300 µL of cold acetonitrile containing the internal standard.[13]
-
Vortex vigorously for 30 seconds to precipitate proteins.[13]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[13]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[13]
Data Presentation
The following tables provide examples of concentration levels for calibration standards and quality control samples, adapted from published methods for mebeverine metabolites.[14][15]
Table 1: Example Calibration Curve Standards
| Standard ID | Analyte Concentration (ng/mL) |
| Blank | 0 (Matrix + IS) |
| STD 1 (LLOQ) | 5 |
| STD 2 | 10 |
| STD 3 | 50 |
| STD 4 | 100 |
| STD 5 | 250 |
| STD 6 | 500 |
| STD 7 | 800 |
| STD 8 (ULOQ) | 1000 |
Table 2: Example Quality Control Sample Concentrations
| QC Level | Analyte Concentration (ng/mL) |
| LLOQ QC | 5 |
| Low QC | 15 |
| Medium QC | 400 |
| High QC | 750 |
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.[13]
-
Calibration Curve Construction: Plot the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.[13][15]
-
Quantification: Determine the concentration of the analyte in the QC and unknown samples by interpolating their response ratios from the calibration curve.[13]
Visualizations
Caption: Workflow for Standard Curve Preparation.
Caption: Logical Relationship for Quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. This compound | Axios Research [axios-research.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. usbio.net [usbio.net]
- 13. benchchem.com [benchchem.com]
- 14. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 16. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. capa.org.tw [capa.org.tw]
- 18. mathewsopenaccess.com [mathewsopenaccess.com]
Troubleshooting & Optimization
overcoming matrix effects with O-Desmethyl Mebeverine acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of mebeverine's major metabolite, O-Desmethyl Mebeverine Acid, using its stable isotope-labeled internal standard, O-Desmethyl Mebeverine acid-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterium-labeled version of O-Desmethyl Mebeverine Acid (DMAC), a major metabolite of the antispasmodic drug, mebeverine.[1][2][3] It is used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5] Its purpose is to improve the accuracy and precision of DMAC quantification in complex biological matrices like plasma by correcting for variations during sample preparation and, most importantly, for matrix effects.[5]
Q2: What are matrix effects and how do they impact my results?
A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[6] These components, such as phospholipids, salts, and endogenous metabolites from plasma or urine, can either suppress or enhance the analyte's signal in the mass spectrometer.[6] This interference can lead to inaccurate, imprecise, and unreliable quantification of the target analyte.[6]
Q3: How does this compound help in overcoming matrix effects?
A3: this compound is the ideal internal standard because it is chemically and physically almost identical to the analyte (O-Desmethyl Mebeverine Acid). This means it will behave similarly during sample extraction and chromatographic separation. Crucially, it will experience the same degree of ion suppression or enhancement as the analyte. By measuring the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is normalized, leading to an accurate quantification of the analyte.
Q4: What are the signs of significant matrix effects in my assay for O-Desmethyl Mebeverine Acid?
A4: Common indicators of matrix effects include:
-
Poor precision and accuracy in quality control (QC) samples.
-
High variability in analyte or internal standard peak areas across different sample lots.
-
Inconsistent analyte-to-internal standard area ratios.
-
Non-linear calibration curves.
-
Significant ion suppression or enhancement when assessed using post-column infusion or post-extraction spike experiments.[6]
Q5: What concentration of this compound should I use?
A5: The concentration of the internal standard should be consistent across all samples (calibration standards, QCs, and unknown samples). A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte, O-Desmethyl Mebeverine Acid. This ensures a strong and consistent signal for the internal standard that is not affected by background noise.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High variability in results and poor precision.
-
Possible Cause: Inconsistent matrix effects between different samples or lots of biological matrix. This can occur even when using a SIL-IS if the matrix effect is extreme or if there is a specific interference with the analyte or IS.
-
Troubleshooting Steps:
-
Evaluate Matrix Factor: Conduct a post-extraction spike experiment with at least six different lots of the biological matrix to quantitatively assess the matrix effect.
-
Improve Sample Cleanup: Simple protein precipitation may not be sufficient to remove all interfering components.[2] Consider more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix components, particularly phospholipids.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate O-Desmethyl Mebeverine Acid from the regions of ion suppression or enhancement. A post-column infusion experiment can help identify these regions.[6]
-
Issue 2: Low signal intensity for both O-Desmethyl Mebeverine Acid and the internal standard (this compound).
-
Possible Cause: Significant ion suppression is affecting both the analyte and the internal standard. While the ratio may still be accurate, low signal intensity can compromise the limit of quantification (LLOQ).
-
Troubleshooting Steps:
-
Sample Dilution: If sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.
-
Chromatographic Optimization: As mentioned above, modify the LC method to elute the analyte and IS in a cleaner part of the chromatogram.
-
Check MS Source Conditions: Optimize ion source parameters (e.g., temperature, gas flows, spray voltage) to improve overall ionization efficiency.
-
Issue 3: Inconsistent or drifting retention times.
-
Possible Cause: This is often related to the LC system rather than matrix effects, but can exacerbate variability. Causes include column degradation, mobile phase inconsistencies, or fluctuating column temperature.
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Ensure mobile phases are prepared fresh daily and are properly degassed.
-
Column Equilibration: Ensure the column is adequately equilibrated before starting the analytical run.
-
Use a Column Oven: Maintain a constant and stable column temperature.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
-
Data Presentation
Table 1: Hypothetical Comparison of Assay Performance With and Without this compound
| Parameter | Without Internal Standard | With this compound |
| Precision (%CV) at Low QC | 25.8% | 6.1% |
| Precision (%CV) at Mid QC | 18.5% | 4.5% |
| Precision (%CV) at High QC | 15.2% | 3.2% |
| Accuracy (%RE) at Low QC | -30.5% | -3.8% |
| Accuracy (%RE) at Mid QC | -22.1% | 2.1% |
| Accuracy (%RE) at High QC | -18.9% | 1.5% |
Table 2: Hypothetical Matrix Factor Assessment in Human Plasma
| Plasma Lot | Analyte Peak Area (Spiked After Extraction) | Analyte Peak Area (Neat Solution) | Matrix Factor (MF) | IS-Corrected MF |
| Lot 1 | 78,540 | 150,230 | 0.52 (Suppression) | 0.98 |
| Lot 2 | 85,320 | 150,230 | 0.57 (Suppression) | 1.01 |
| Lot 3 | 75,990 | 150,230 | 0.51 (Suppression) | 0.97 |
| Lot 4 | 91,250 | 150,230 | 0.61 (Suppression) | 1.03 |
| Lot 5 | 81,760 | 150,230 | 0.54 (Suppression) | 0.99 |
| Lot 6 | 168,300 | 150,230 | 1.12 (Enhancement) | 1.02 |
| %CV | 8.6% | N/A | 38.5% | 2.4% |
-
Matrix Factor (MF) = Peak Response in Presence of Matrix / Peak Response in Absence of Matrix.
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
The IS-Corrected MF demonstrates how the use of this compound normalizes the variability.
Experimental Protocols
Protocol 1: Quantification of O-Desmethyl Mebeverine Acid in Human Plasma by LC-MS/MS
This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or QC, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.[2][7]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase A/B (90:10, v/v).
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 2.5 min: 10% to 90% B
-
2.5 - 3.0 min: 90% B
-
3.0 - 3.1 min: 90% to 10% B
-
3.1 - 4.0 min: 10% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions (Hypothetical):
-
O-Desmethyl Mebeverine Acid: m/z 280.2 → 135.1
-
This compound: m/z 286.2 → 141.1
-
Visualizations
References
Technical Support Center: O-Desmethyl Mebeverine acid-d6 HPLC Analysis
Welcome to the technical support center for the HPLC analysis of O-Desmethyl Mebeverine (B1676125) acid-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic methods and achieve ideal peak shapes for this analyte.
Frequently Asked Questions (FAQs)
Q1: What is O-Desmethyl Mebeverine acid-d6?
A1: this compound is the deuterated form of O-Desmethyl Mebeverine acid, a major metabolite of the antispasmodic drug Mebeverine.[1][2][3] The "d6" indicates that six hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative bioanalytical methods, such as those using liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.[4][5]
Q2: Why is achieving a good peak shape for this compound important?
A2: A symmetrical, sharp peak is crucial for accurate and reproducible quantification. Poor peak shape, such as tailing, fronting, or broadening, can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other components in the sample matrix.[6][7]
Q3: What are the typical HPLC columns and mobile phases used for the analysis of Mebeverine and its metabolites?
A3: Several studies have reported the use of reversed-phase columns, such as C8 and C18, for the analysis of Mebeverine and its metabolites.[8][9] Mobile phases often consist of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol.[10][11] Gradient elution is commonly employed to achieve optimal separation.[9]
Troubleshooting Guide: Improving Peak Shape
Poor peak shape in HPLC can manifest as peak tailing, peak fronting, or peak broadening. Below are common causes and systematic troubleshooting steps to improve the peak shape of this compound.
Issue 1: Peak Tailing
Peak tailing is observed when the latter half of the peak is wider than the front half.
dot
Caption: Troubleshooting workflow for peak tailing.
Common Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Mobile Phase pH | O-Desmethyl Mebeverine acid is an acidic compound with a predicted pKa of approximately 4.42. If the mobile phase pH is close to the pKa, a mixed population of ionized and non-ionized forms will exist, leading to peak tailing.[6] | Adjust the mobile phase pH to be at least 1.5-2 units below the pKa. A pH of 2.5-3.0 is recommended to ensure the analyte is in its non-ionized form, which will interact more consistently with the reversed-phase stationary phase.[1] |
| Secondary Silanol (B1196071) Interactions | Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. | Use a modern, high-purity silica (B1680970) column with end-capping. Alternatively, lowering the mobile phase pH (as mentioned above) will suppress the ionization of silanol groups, reducing these interactions. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to tailing. | Reduce the injection volume or dilute the sample.[1] |
| Column Contamination/Degradation | Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[1] | Flush the column with a strong solvent or, if necessary, replace the column. Using a guard column can help extend the analytical column's lifetime. |
Experimental Protocol: Mobile Phase pH Optimization
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 4.5, 4.0, 3.5, 3.0, 2.5) using a suitable buffer like phosphate (B84403) or formate. The final buffer concentration should be between 10-50 mM.[1]
-
Equilibrate the System: For each pH condition, thoroughly equilibrate the HPLC column with the new mobile phase.
-
Inject Standard: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Compare the peak symmetry (tailing factor) across the different pH conditions.
-
Select Optimal pH: Choose the pH that provides the most symmetrical peak.
Issue 2: Peak Fronting
Peak fronting, where the front of the peak is broader than the back, is less common for acidic compounds but can still occur.
dot
Caption: Troubleshooting workflow for peak fronting.
Common Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Sample Overload (Concentration) | High concentrations of the analyte can lead to non-linear distribution between the mobile and stationary phases, causing fronting.[2] | Dilute the sample. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte band can spread and elute too quickly at the beginning, leading to fronting.[2] | The ideal injection solvent is the initial mobile phase itself. If the analyte has poor solubility, use the weakest possible solvent it dissolves in. |
| Column Collapse or Void | A physical change in the column packing, such as a void at the inlet, can distort the peak shape. | Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. |
Issue 3: Peak Broadening
Broad peaks can significantly reduce the sensitivity and resolution of the analysis.
dotdot graph Peak_Broadening_Troubleshooting { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
}
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mebeverine | C25H35NO5 | CID 4031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - O-desmethyl mebeverine acid (C15H23NO3) [pubchemlite.lcsb.uni.lu]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. Mebeverine Hydrochloride | C25H36ClNO5 | CID 17683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. 586357-02-0 CAS MSDS (O-DESMETHYL MEBEVERINE ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Mebeverine hydrochloride | 2753-45-9 [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
troubleshooting poor recovery of O-Desmethyl Mebeverine acid-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor recovery of O-Desmethyl Mebeverine acid-d6 during solid-phase extraction (SPE) experiments.
Troubleshooting Guide: Poor Recovery of this compound
Poor recovery of an internal standard can compromise the accuracy and reliability of analytical data.[1][2] this compound possesses both a carboxylic acid and a tertiary amine functional group, making it amphiphilic and requiring careful optimization of the SPE method. The following guide addresses common issues in a question-and-answer format.
Q1: My recovery for this compound is consistently low. What are the most likely causes related to the SPE method?
A1: Low recovery during SPE is often traced back to one of the four key steps: sample pre-treatment, sample loading, washing, or elution.[3][4] Given the chemical nature of this compound, the pH of the sample and solvents is critical.
-
Inappropriate Sorbent Choice: The zwitterionic nature of your molecule means a standard reversed-phase (like C18) or a single-mode ion-exchange sorbent may not be optimal. A mixed-mode sorbent that combines reversed-phase with either cation or anion exchange capabilities is often more effective for retaining and selectively eluting such compounds.[1][5][6][7] Polymeric sorbents can also be a good alternative for extracting acidic drugs from plasma.[8]
-
Incorrect pH during Sample Loading: For effective retention on a mixed-mode cation exchange (MCX) sorbent, the sample should be acidified (pH < pKa of the carboxylic acid, and pH < pKa of the amine to ensure it's protonated). This ensures the tertiary amine is positively charged, facilitating strong ionic retention, while the carboxylic acid is protonated (neutral), allowing for reversed-phase interaction.[6][7]
-
Wash Solvent is Too Strong: An aggressive wash step can prematurely elute the analyte.[4][9] If your wash solvent has a high percentage of organic solvent, it can disrupt the reversed-phase retention. Similarly, if the pH of the wash is not controlled, it could neutralize the charge on the amine, disrupting the ionic retention.
-
Incomplete Elution: The elution solvent may not be strong enough to disrupt both the ionic and hydrophobic interactions between the analyte and the sorbent.[10] For a mixed-mode sorbent, the elution solvent should contain a basic modifier (like ammonium (B1175870) hydroxide) to neutralize the charge on the amine group and a high percentage of organic solvent to disrupt the reversed-phase binding.[7]
Q2: How can I systematically troubleshoot the low recovery of my deuterated internal standard?
A2: A systematic approach is crucial. It is recommended to analyze the fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the loss is occurring.[3]
Below is a troubleshooting workflow to diagnose the issue:
Frequently Asked Questions (FAQs)
Q3: Could the issue be with the stability of the deuterated internal standard itself?
A3: Yes, this is a possibility. Deuterated internal standards can sometimes undergo isotopic exchange, where deuterium (B1214612) atoms are replaced by hydrogen from the sample matrix or solvents.[11] This is more likely if the deuterium labels are on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups, or if the compound is exposed to strongly acidic or basic conditions for extended periods.[11] this compound is labeled on the acid part of the molecule, which is generally stable. However, prolonged exposure to harsh pH conditions during sample storage or preparation should be avoided.
Q4: My deuterated standard has a slightly different retention time in the LC-MS analysis compared to the non-labeled analyte. Is this a problem?
A4: A small shift in retention time between a deuterated standard and the non-labeled analyte is a known phenomenon called the "isotope effect".[2][12][13] This can sometimes lead to "differential matrix effects," where the two compounds experience different levels of ion suppression or enhancement as they elute from the analytical column.[11][13] If this shift is significant and you observe poor data reproducibility, you may need to optimize your chromatographic method to achieve better co-elution.
Q5: I am using a generic SPE protocol. How should I modify it specifically for this compound?
A5: A generic protocol is unlikely to be optimal. For this specific molecule, a mixed-mode cation exchange (MCX) SPE protocol is highly recommended. The key is to manipulate the pH at each step to control the ionization state of the analyte's functional groups.
Data Presentation
The following table presents hypothetical recovery data to illustrate how different SPE parameters can impact the recovery of this compound from human plasma.
| Parameter | Condition 1 | Recovery (%) | Condition 2 | Recovery (%) |
| Sorbent Type | C18 Reversed-Phase | 35% | Mixed-Mode Cation Exchange | 88% |
| Sample pH (Loading) | pH 7.4 (unadjusted) | 42% | pH 4.0 (acidified) | 91% |
| Wash Solvent | 50% Methanol | 55% | 5% Methanol in 0.1% Formic Acid | 89% |
| Elution Solvent | 90% Methanol | 60% | 5% NH₄OH in 90% Methanol | 92% |
Data is illustrative and intended for demonstration purposes only.
Experimental Protocols
Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE for this compound
This protocol is designed to maximize the recovery of this compound from a plasma sample by utilizing both reversed-phase and ion-exchange retention mechanisms.
Materials:
-
Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., 30 mg / 1 mL)
-
Human Plasma Sample
-
This compound spiking solution
-
4% Phosphoric Acid in Water
-
0.1% Formic Acid in Water
-
5% Methanol in 0.1% Formic Acid
-
Methanol
-
5% Ammonium Hydroxide in Methanol
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add the internal standard (this compound).
-
Add 200 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of Methanol through the MCX cartridge.
-
Pass 1 mL of 0.1% Formic Acid in Water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned MCX cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Pass 1 mL of 0.1% Formic Acid in Water through the cartridge to remove polar interferences.
-
Pass 1 mL of 5% Methanol in 0.1% Formic Acid to remove less polar interferences.
-
Dry the cartridge under vacuum for 2-5 minutes.
-
-
Elution:
-
Elute the analyte by passing 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent for your LC-MS/MS analysis (e.g., 50:50 Methanol:Water).
-
Visualization of the Recommended SPE Workflow
The following diagram illustrates the logical steps of the recommended MCX SPE protocol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. agilent.com [agilent.com]
- 9. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 10. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: O-Desmethyl Mebeverine Acid-d6 Analysis
Welcome to the technical support center for the analysis of O-Desmethyl Mebeverine acid-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing ion suppression in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2][3] This interference leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2][4] Even with a deuterated internal standard, significant or differential ion suppression can lead to inaccurate quantification.[1][5]
Q2: I am using this compound as an internal standard. Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound co-elutes with the unlabeled analyte and experiences the same degree of ion suppression, allowing for accurate correction.[1][5] However, this is not always the case. The "deuterium isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the IS.[1] If this separation occurs in a region with significant matrix interference, the analyte and IS will experience differential ion suppression, leading to inaccurate results.[1] Therefore, it is crucial to verify that the analyte and IS peaks are chromatographically resolved from the bulk of the matrix interferences and that their peak shapes are symmetrical and co-elute as closely as possible.
Q3: What are the most common sources of ion suppression when analyzing biological samples for O-Desmethyl Mebeverine acid?
A3: The most common sources of ion suppression in biological matrices such as plasma or urine are phospholipids, salts, and endogenous metabolites.[5][6] Phospholipids are particularly problematic in plasma samples and tend to elute in the later part of a reversed-phase chromatographic run.[7] Salts from buffers or sample collection tubes can also significantly suppress the ionization efficiency.[5][6]
Q4: How can I determine if my this compound signal is being suppressed?
A4: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[1][4] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column.[1] Dips in the baseline signal of the d6-internal standard indicate the retention times where co-eluting matrix components are causing ion suppression.[1][4] Another method is to compare the peak area of the internal standard in a neat solution versus a post-extraction spiked blank matrix sample; a significant decrease in the peak area in the matrix sample indicates ion suppression.[6]
Troubleshooting Guides
Problem 1: Low or Inconsistent Signal for this compound
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment as described in Q4 of the FAQ section to pinpoint the retention time of the ion suppression zone.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate the elution of this compound from the suppression zones. Often, a slower gradient or a different stationary phase can improve resolution from interfering matrix components.[2][8]
-
Enhance Sample Cleanup: The choice of sample preparation is critical for minimizing matrix effects.[9][10] Consider more rigorous cleanup methods if you are currently using a simple protein precipitation (PPT).
-
Liquid-Liquid Extraction (LLE): LLE can be effective at removing highly polar and non-polar interferences.[9]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup, and various sorbents can be screened to find the optimal one for removing interferences while retaining O-Desmethyl Mebeverine acid.[9] Mixed-mode or phospholipid removal SPE plates can be particularly effective.[9]
-
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample with the mobile phase can reduce the concentration of matrix components and thereby lessen ion suppression.[8][9]
Problem 2: The Peak Area Ratio of Analyte to this compound is Not Consistent Across a Run
Possible Cause: Differential ion suppression affecting the analyte and the internal standard to different extents.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound. A slight separation due to the deuterium (B1214612) isotope effect might be causing them to elute into slightly different matrix environments.[11]
-
Improve Chromatographic Resolution: If separation is observed, adjust the chromatography to ensure the analyte and internal standard peaks are as sharp and as closely co-eluting as possible.
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your samples.[1] This helps to ensure that the calibration curve accurately reflects the matrix effects present in the unknown samples.
-
Evaluate Different Lots of Matrix: The composition of biological matrices can vary between individuals or lots.[12] It is good practice to evaluate the matrix effect in at least five to six different lots of the blank matrix to ensure the method is rugged.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To identify the chromatographic regions where ion suppression occurs.
Methodology:
-
Prepare a solution of this compound in the mobile phase at a concentration that provides a stable and mid-range signal on the mass spectrometer.
-
Set up the LC-MS/MS system with the analytical column.
-
Using a T-piece, connect the outlet of the LC column to the inlet of the mass spectrometer.
-
Connect a syringe pump containing the this compound solution to the other inlet of the T-piece.
-
Begin infusing the standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for the this compound transition, inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal for this compound. Any significant drop in the signal indicates a region of ion suppression.[1][4]
Protocol 2: Evaluating Matrix Factor
Objective: To quantify the extent of ion suppression for this compound.
Methodology:
-
Set A: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Set B: Prepare a blank matrix sample (e.g., plasma) by performing your entire sample preparation procedure. Then, spike the extracted blank matrix with the same concentration of this compound as in Set A.
-
Inject both solutions into the LC-MS/MS system and record the peak areas.
-
Calculate the Matrix Factor (MF) as follows:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression of this compound
| Sample Preparation Method | Mean Peak Area (n=6) | Matrix Factor (MF) | % Ion Suppression (1-MF)*100 |
| Neat Solution (in Mobile Phase) | 1,520,400 | N/A | N/A |
| Protein Precipitation (PPT) | 789,800 | 0.52 | 48% |
| Liquid-Liquid Extraction (LLE) | 1,245,700 | 0.82 | 18% |
| Solid-Phase Extraction (SPE) | 1,413,900 | 0.93 | 7% |
This table presents illustrative data to demonstrate the relative effectiveness of different sample preparation techniques in mitigating ion suppression.
Visualizations
Caption: A troubleshooting workflow for addressing low or inconsistent internal standard signals.
Caption: Comparison of sample preparation techniques for minimizing ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. eijppr.com [eijppr.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: O-Desmethyl Mebeverine Acid-d6 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis involving O-Desmethyl Mebeverine (B1676125) acid-d6.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak co-elution when using O-Desmethyl Mebeverine acid-d6?
A1: The most common issue is the co-elution of this compound, the internal standard (IS), with its non-deuterated analyte, O-Desmethyl Mebeverine acid. Due to their nearly identical chemical structures and physicochemical properties, achieving baseline separation can be challenging under suboptimal chromatographic conditions.
Q2: My chromatogram shows a single, broad peak where I expect to see both the analyte and the internal standard. How can I confirm if this is a co-elution issue?
A2: This is a strong indication of co-elution.[1] To confirm, you can employ several techniques:
-
Mass Spectrometry (MS) Analysis: If you are using an LC-MS/MS system, you can extract the ion chromatograms for the specific mass-to-charge ratios (m/z) of O-Desmethyl Mebeverine acid and this compound. If both compounds are present, you will see overlapping peaks in the individual ion chromatograms, even if the total ion chromatogram (TIC) shows a single peak.[2]
-
Diode Array Detector (DAD) Peak Purity Analysis: If you are using a DAD, the peak purity function can assess whether the spectra across the peak are consistent.[2] A non-homogenous peak suggests the presence of multiple co-eluting compounds.[2]
-
Injecting Standards Separately: Injecting solutions of only the analyte and only the internal standard under the same chromatographic conditions will show their individual retention times. If the retention times are identical or very close, it confirms the co-elution problem.
Q3: Can I still quantify my results if there is partial co-elution?
A3: Quantification with co-eluting peaks is prone to significant error and is not recommended. Overlapping peaks can lead to inaccurate peak integration, affecting the analyte-to-internal standard ratio and compromising the reliability of your quantitative results. A resolution value (Rs) of greater than 1.5 is generally considered necessary for accurate quantification.[3]
Troubleshooting Guides
Issue: Poor resolution and co-eluting peaks of O-Desmethyl Mebeverine acid and this compound in HPLC/UPLC analysis.
This guide provides a systematic approach to improving the separation of these two compounds. The primary goal is to modify the chromatographic selectivity.
Step 1: Optimize the Mobile Phase
The composition of the mobile phase is a powerful tool for manipulating selectivity.[4]
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase will increase retention times and may improve the separation of closely eluting peaks.[4]
-
Change Organic Modifier: Switching from one organic solvent to another (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter the selectivity of your separation due to different solvent properties.[2][5]
-
Modify pH: Since O-Desmethyl Mebeverine acid is an acidic compound, adjusting the pH of the mobile phase can significantly impact its retention and selectivity. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte and is adequately buffered.[4]
-
Optimize Gradient Slope: If using a gradient elution, a shallower gradient (slower ramp rate) can significantly improve the separation of closely eluting compounds.[3]
Step 2: Evaluate the Stationary Phase (Column)
The choice of the HPLC column is critical for resolving compounds with very similar structures.
-
Change Column Chemistry: If optimizing the mobile phase is insufficient, changing the stationary phase chemistry is often the most effective way to resolve co-eluting peaks.[4][5] Consider columns with different selectivities. For instance, if you are using a standard C18 column, a column with a different bonded phase like C8, Phenyl-Hexyl, or a polar-embedded phase might provide the necessary selectivity.[6][7][8]
-
Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UPLC) provide higher efficiency (more theoretical plates), resulting in sharper peaks and better resolution.[4][5]
-
Increase Column Length: A longer column also increases the number of theoretical plates, which can improve resolution, but at the cost of longer run times and higher backpressure.[4][5]
Step 3: Adjust Operating Parameters
-
Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and improved resolution, though it will increase the analysis time.[4]
-
Optimize Column Temperature: Temperature affects both selectivity and efficiency. Experiment with different temperatures within the stable range of your column and analytes. Lowering the temperature can increase retention and may improve resolution for some compounds, while increasing the temperature can sometimes improve efficiency.[4][5]
Quantitative Data Summary
| Parameter | Initial Condition (Example) | Optimized Condition 1 | Optimized Condition 2 | Optimized Condition 3 |
| Resolution (Rs) | 0.8 | 1.2 | 1.6 | 1.9 |
| Analyte Retention Time (min) | 3.5 | 4.2 | 5.1 | 6.3 |
| IS Retention Time (min) | 3.5 | 4.3 | 5.3 | 6.6 |
| Mobile Phase | 50:50 ACN:Water | 45:55 ACN:Water | 50:50 MeOH:Water | 45:55 ACN:Water |
| Column | C18, 100x2.1mm, 3.5µm | C18, 100x2.1mm, 3.5µm | C18, 100x2.1mm, 3.5µm | Phenyl-Hexyl, 100x2.1mm, 3.5µm |
| Flow Rate (mL/min) | 0.4 | 0.3 | 0.4 | 0.4 |
| Temperature (°C) | 30 | 30 | 30 | 35 |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for the Simultaneous Quantification of Mebeverine Metabolites
This protocol is adapted from a validated method for the analysis of mebeverine metabolites in human plasma.[6][7][8]
1. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole MS or equivalent
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid[7]
-
Mobile Phase B: Acetonitrile[7]
-
Gradient Program:
-
0.0 min: 1% B
-
1.5 min: 99% B
-
2.5 min: 99% B
-
2.6 min: 1% B
-
5.0 min: End of run[7]
-
-
Flow Rate: 0.5 mL/min[7]
-
Column Temperature: 40°C[7]
-
Injection Volume: 5 µL[7]
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
O-Desmethyl Mebeverine acid: To be determined based on parent compound
-
This compound: To be determined based on parent compound
-
-
Source Parameters: Optimized for the specific instrument.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the HPLC-MS/MS system.
Visualizations
Caption: Metabolic pathway of Mebeverine.
Caption: General experimental workflow.
Caption: Troubleshooting co-elution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. researchgate.net [researchgate.net]
Technical Support Center: O-Desmethyl Mebeverine Acid-d6 Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Desmethyl Mebeverine acid-d6 extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction pH-dependent?
This compound is the deuterated form of O-Desmethyl Mebeverine acid, a metabolite of the antispasmodic drug Mebeverine.[1][2][3][4] Its chemical structure contains both a carboxylic acid and a tertiary amine functional group, making it an amphoteric molecule. The ionization state of these groups, and thus the overall charge of the molecule, is highly dependent on the pH of the solution. The extraction of the molecule from an aqueous sample into an organic solvent is most efficient when the molecule is in its neutral, un-ionized form, as this form is more soluble in organic solvents.
Q2: What is the pKa of O-Desmethyl Mebeverine acid and how does it influence extraction?
The predicted pKa for the carboxylic acid group of O-Desmethyl Mebeverine acid is approximately 4.42.[5] The pKa is the pH at which 50% of the carboxylic acid groups are in their ionized (deprotonated, COO-) form and 50% are in their neutral (protonated, COOH) form. To ensure the majority of the molecules are in their neutral form for efficient extraction into an organic solvent, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of the carboxylic acid.
Q3: Which extraction technique is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be used for the extraction of this compound. The choice depends on factors such as sample volume, required purity, and available equipment.
-
LLE is a simpler technique suitable for smaller numbers of samples.[6][7][8][9]
-
SPE can offer higher selectivity, cleaner extracts, and is more amenable to automation for high-throughput analysis.
Q4: How does the choice of organic solvent affect the Liquid-Liquid Extraction (LLE) efficiency?
The choice of an appropriate organic solvent is critical for successful LLE. The solvent should be immiscible with water and have a high affinity for the neutral form of this compound. Common solvents for extracting acidic compounds include ethyl acetate, dichloromethane, and methyl tert-butyl ether (MTBE). The optimal solvent should be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound | Incorrect sample pH: If the pH is too high (above the pKa), the analyte will be ionized and remain in the aqueous phase. | Adjust the sample pH to approximately 2.0 - 2.5. This ensures the carboxylic acid group is fully protonated. |
| Inappropriate organic solvent (LLE): The solvent may not have a high enough affinity for the analyte. | Test different water-immiscible organic solvents such as ethyl acetate, dichloromethane, or MTBE to find the one with the best recovery. | |
| Inefficient phase mixing (LLE): Inadequate vortexing or shaking leads to poor extraction. | Ensure vigorous mixing for at least 1-2 minutes to maximize the surface area between the aqueous and organic phases. | |
| Incorrect SPE sorbent: The chosen SPE sorbent may not be suitable for retaining the analyte. | For an acidic compound, a mixed-mode cation exchange or a polymeric sorbent could be effective. Method development is required. | |
| Incomplete elution from SPE cartridge: The elution solvent may not be strong enough to desorb the analyte from the sorbent. | Optimize the elution solvent. A common strategy is to use an organic solvent (e.g., methanol) with a small percentage of a basic modifier (e.g., ammonium (B1175870) hydroxide) to neutralize the analyte and facilitate elution. | |
| High variability in results | Inconsistent pH adjustment: Small variations in pH can lead to significant differences in extraction efficiency. | Use a calibrated pH meter and add acid dropwise while monitoring the pH carefully. |
| Emulsion formation (LLE): An emulsion layer between the aqueous and organic phases can trap the analyte and make phase separation difficult. | Try adding salt (salting out) to the aqueous phase before extraction or centrifuging the sample to break the emulsion. | |
| Presence of interfering peaks in the chromatogram | Co-extraction of matrix components: The extraction procedure is not selective enough. | Optimize the washing steps in your LLE or SPE protocol. For SPE, a more selective sorbent or a more rigorous wash protocol may be necessary. |
| Contaminated reagents or glassware: Impurities from solvents or glassware can interfere with the analysis. | Use high-purity solvents and thoroughly clean all glassware before use. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine), add 50 µL of internal standard solution (this compound).
-
pH Adjustment: Add 1 M hydrochloric acid dropwise to adjust the sample pH to ~2.5. Verify with a calibrated pH meter.
-
Extraction: Add 5 mL of ethyl acetate.
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE) Protocol
-
Sample Pre-treatment: To 1 mL of aqueous sample, add 50 µL of internal standard solution. Add 1 mL of 2% phosphoric acid.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase for LC-MS analysis.
Data Presentation
Table 1: Hypothetical Impact of pH on the LLE Recovery of this compound
| Sample pH | Analyte Form | Expected Recovery (%) |
| 2.0 | Predominantly Neutral (COOH) | > 90% |
| 3.0 | Mostly Neutral (COOH) | 80 - 90% |
| 4.4 (pKa) | 50% Neutral, 50% Ionized | ~50% |
| 6.0 | Predominantly Ionized (COO-) | < 20% |
| 7.0 | Almost Completely Ionized (COO-) | < 5% |
Note: This table presents expected trends based on chemical principles. Actual recovery rates should be determined experimentally.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Impact of pH on the ionization state and extraction efficiency of O-Desmethyl Mebeverine acid.
References
- 1. O-DesMethyl Mebeverine Acid-d5 | 1329488-46-1 [chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. O-Desmethyl Mebeverine Acid - Acanthus Research [acanthusresearch.com]
- 5. 586357-02-0 CAS MSDS (O-DESMETHYL MEBEVERINE ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. scielo.br [scielo.br]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. researchgate.net [researchgate.net]
- 9. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
addressing isotopic interference in O-Desmethyl Mebeverine acid-d6 analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing isotopic interference and other common challenges encountered during the quantitative analysis of O-Desmethyl Mebeverine (B1676125) acid using its deuterated internal standard, O-Desmethyl Mebeverine acid-d6.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, also known as "cross-talk," occurs when the signal from the unlabeled analyte (O-Desmethyl Mebeverine acid) contributes to the signal of its deuterated internal standard (this compound). This happens because naturally occurring heavy isotopes (primarily ¹³C) in the analyte molecule can make it have a mass-to-charge ratio (m/z) that is close to or overlaps with the m/z of the internal standard. This can lead to an artificially inflated internal standard signal, which in turn causes an underestimation of the true analyte concentration.[1][2] This issue becomes more significant at high analyte concentrations.[3][4]
Q2: Why is this compound used as an internal standard?
A2: A deuterated internal standard like this compound is considered the gold standard for quantitative mass spectrometry analysis. Because it is chemically almost identical to the analyte, it behaves very similarly during sample preparation, chromatography, and ionization.[5] This allows it to effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise results.[6]
Q3: How can I determine if isotopic interference is affecting my results?
A3: A straightforward way to check for isotopic interference is to prepare and analyze a sample containing a high concentration of unlabeled O-Desmethyl Mebeverine acid without the d6 internal standard.[1][3] Monitor the mass transition (MRM) for the this compound. Any significant signal detected at the retention time of O-Desmethyl Mebeverine acid indicates that the analyte's isotopic variants are contributing to the internal standard's signal.[3]
Q4: My calibration curve is non-linear, especially at higher concentrations. Could this be due to isotopic interference?
A4: Yes, non-linearity at the upper end of the calibration curve is a common symptom of isotopic interference.[1][3] As the concentration of the unlabeled analyte increases, its isotopic contribution to the internal standard's signal becomes more pronounced. This artificially inflates the internal standard's response, causing the analyte-to-internal standard ratio to plateau, leading to a non-linear curve.[4] Other potential causes for non-linearity include detector saturation.[1]
Q5: I'm observing a slight difference in retention time between O-Desmethyl Mebeverine acid and its d6-labeled internal standard. Is this a problem?
A5: A small shift in retention time between an analyte and its deuterated internal standard can sometimes occur due to the "deuterium isotope effect," which can slightly alter the physicochemical properties of the molecule.[7] While minor shifts may not be problematic, significant separation can be a concern. If the two compounds elute at noticeably different times, they may be affected differently by matrix effects, which can compromise the accuracy of the quantification.[6]
Troubleshooting Guides
Problem 1: Inaccurate quantification and suspected isotopic interference.
-
Possible Cause: The isotopic signature of O-Desmethyl Mebeverine acid is overlapping with the signal of this compound.
-
Troubleshooting Steps:
-
Assess the Contribution:
-
Prepare a high-concentration solution of unlabeled O-Desmethyl Mebeverine acid in a clean solvent (neat solution).
-
Analyze this solution using your LC-MS/MS method, monitoring the MRM transition for this compound.
-
The presence of a peak in the internal standard channel confirms isotopic interference.
-
-
Optimize Chromatography:
-
Ensure that your chromatographic method provides good peak shape and resolution. While complete separation from the internal standard is not the goal, optimizing the chromatography can sometimes minimize other interferences.
-
-
Mathematical Correction:
-
If the interference is significant and reproducible, a mathematical correction can be applied to the data.[4] This typically involves determining the percentage contribution of the analyte's signal to the internal standard's signal and correcting the internal standard's peak area in each sample accordingly.
-
-
Sample Dilution:
-
If feasible, dilute samples to bring the analyte concentration into a range where the isotopic contribution is negligible.[3]
-
-
Problem 2: Poor accuracy and precision despite using a deuterated internal standard.
-
Possible Cause 1: Purity of the internal standard. The this compound standard itself may contain a small amount of the unlabeled analyte as an impurity.[6]
-
Troubleshooting: Analyze a neat solution of the this compound. Monitor the MRM transition for the unlabeled O-Desmethyl Mebeverine acid. A significant signal indicates contamination. The response should ideally be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[6] If contamination is high, consider sourcing a higher purity standard.
-
-
Possible Cause 2: Isotopic instability (in-source loss of deuterium).
-
Possible Cause 3: Differential matrix effects. Even with a co-eluting deuterated internal standard, severe matrix effects can sometimes impact the analyte and internal standard slightly differently, leading to inaccuracies.
-
Troubleshooting: Evaluate matrix effects by comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked blank matrix sample.[6]
-
Data Presentation
Table 1: Example Mass Spectrometry Parameters for Mebeverine Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Desmethyl Mebeverine Acid (DMAC) | 266.2 | 107.0 | Negative | [8][9] |
| Desmethyl Mebeverine Acid-d5 (DMA-d5) | 271.0 | 107.0 | Negative | [8][9] |
| Mebeverine Acid (MAC) | 280.0 | 121.0 | Negative | [8][9] |
| Mebeverine Acid-d5 (MA-d5) | 285.0 | 121.0 | Negative | [8][9] |
Note: These values are based on published literature for d5-labeled standards and should be optimized for your specific instrument and this compound.
Table 2: Example Linearity and Recovery Data from a Published Method
| Analyte | Linear Range (ng/mL) | Mean Extraction Recovery (%) | Reference |
| Desmethyl Mebeverine Acid (DMAC) | 5 - 1000 | 86.4 - 92.8 | [10] |
| Mebeverine Acid (MAC) | 1 - 100 | 93.2 - 98.1 | [10] |
| Mebeverine Alcohol (MAL) | 0.1 - 10 | 94.7 - 95.4 | [10] |
Experimental Protocols
Protocol 1: Assessing Isotopic Interference
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled O-Desmethyl Mebeverine acid at a concentration corresponding to the upper limit of your calibration curve in a clean solvent (e.g., methanol (B129727) or acetonitrile). Do not add any internal standard.
-
LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.
-
Data Monitoring: Acquire data using the MRM transitions for both the unlabeled analyte and this compound.
-
Evaluation: Examine the chromatogram for the this compound MRM transition. A peak at the expected retention time indicates isotopic interference. The area of this peak relative to the area of the analyte peak provides a measure of the extent of this interference.
Protocol 2: General Method for Analysis of O-Desmethyl Mebeverine Acid in Plasma
This is a general protocol based on published methods for mebeverine metabolites and should be optimized for your specific application.[10][11]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, add the this compound internal standard solution.
-
Add 300-400 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm) is often suitable.[10][11]
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: A gradient elution is typically used, starting with a low percentage of organic phase and ramping up to elute the analytes.
-
Flow Rate: Approximately 0.4-0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), often in negative mode for these acidic metabolites.[8][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor and product ions for O-Desmethyl Mebeverine acid and its d6 internal standard on your specific instrument. Refer to Table 1 for starting points from related compounds.
-
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: General experimental workflow for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mathewsopenaccess.com [mathewsopenaccess.com]
- 9. mathewsopenaccess.com [mathewsopenaccess.com]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing sensitivity for low concentrations of mebeverine using O-Desmethyl Mebeverine acid-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing O-Desmethyl Mebeverine (B1676125) acid-d6 to enhance the analytical sensitivity for low concentrations of mebeverine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for the bioanalysis of mebeverine?
A1: Mebeverine is an ester that undergoes rapid and extensive metabolism in the body, primarily through hydrolysis by esterases, resulting in very low to undetectable plasma concentrations of the parent drug.[1][2][3] The main circulating metabolites are mebeverine acid (MA) and desmethyl mebeverine acid (DMA).[1][4][5] Due to this rapid metabolism and the potential for variability during sample preparation and analysis, a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification.
Q2: What is O-Desmethyl Mebeverine acid-d6 and why is it a suitable internal standard?
A2: this compound is a deuterium-labeled analog of the mebeverine metabolite, O-Desmethyl Mebeverine acid.[6][7] It is an ideal internal standard because its physicochemical properties are nearly identical to the unlabeled analyte. This ensures it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[6][7] The mass difference due to the deuterium (B1214612) atoms allows for its distinct detection by a mass spectrometer.
Q3: Can other deuterated standards be used for mebeverine analysis?
A3: Yes, other deuterated standards such as Mebeverine acid-D5 and Desmethyl mebeverine acid-D5 have been successfully used as internal standards for the quantification of mebeverine metabolites.[4][8] The choice of internal standard may depend on the specific metabolites being quantified and commercial availability.
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity for Mebeverine Metabolites
-
Possible Cause 1: Suboptimal Sample Preparation.
-
Recommendation: Protein precipitation is a common and effective method for extracting mebeverine metabolites from plasma.[4][8][9] Ensure complete protein precipitation by using a sufficient volume of cold acetonitrile (B52724) (e.g., a 4:1 or 8:1 ratio of acetonitrile to plasma).[1][4] Vortex thoroughly and centrifuge at a high speed (e.g., 14,000 g) to ensure a clear supernatant.[1]
-
-
Possible Cause 2: Inefficient Ionization in the Mass Spectrometer.
-
Recommendation: Optimize the ion source parameters. For mebeverine metabolites, a Heated Electrospray Ionization (HESI) source is often used.[4] Adjust parameters such as spray voltage, sheath gas, and auxiliary gas flow rates to maximize the signal for your specific analytes and internal standard. Detection can be performed in both positive and negative ion modes; test both to determine the optimal polarity for your analytes.[10]
-
-
Possible Cause 3: Incorrect MRM Transitions.
-
Recommendation: Verify the precursor and product ion masses for your analytes and the internal standard. Infuse a standard solution of each compound directly into the mass spectrometer to determine the optimal MRM transitions and collision energies.
-
Issue 2: High Variability or Poor Reproducibility in Results
-
Possible Cause 1: Inconsistent Internal Standard Addition.
-
Possible Cause 2: Matrix Effects.
-
Recommendation: While a SIL-IS compensates for most matrix effects, significant ion suppression or enhancement can still be a problem. Evaluate matrix effects by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response in a neat solution. If significant matrix effects are observed, consider further sample clean-up steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4]
-
-
Possible Cause 3: Analyte Instability.
Issue 3: Non-Linear Calibration Curve
-
Possible Cause 1: Detector Saturation.
-
Recommendation: If the high-concentration standards are deviating from linearity, it may be due to detector saturation. One strategy to overcome this is to use a less abundant isotope of the precursor ion or a less sensitive product ion for quantification at high concentrations.[10]
-
-
Possible Cause 2: Inappropriate Calibration Range.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 400 µL of a working solution of this compound in acetonitrile.[4][8]
-
Vortex the mixture for 3 minutes.[1]
-
Centrifuge at 14,000 g for 5 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[1]
-
Reconstitute the residue in 200 µL of 50% methanol.[1]
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[4]
LC-MS/MS Method Parameters
The following tables summarize typical starting parameters for an LC-MS/MS method for the analysis of mebeverine metabolites. These should be optimized for your specific instrumentation and application.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Phenomenex Luna C8 (e.g., 20 x 4.0 mm, 5 µm)[4][8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with low %B, ramp up to a high %B, then return to initial conditions |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 µL[1][4] |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Mebeverine Acid (MA) | 280.0 | 121.0 | Negative[4] |
| Desmethyl Mebeverine Acid (DMA) | 266.2 | 107.0 | Negative[4] |
| This compound (IS) | 271.0 | 107.0 | Negative[4] |
Note: The specific m/z values for this compound may vary slightly based on the exact deuteration pattern. The provided value is based on a related d5 labeled standard and should be confirmed for the d6 version.
Visualizations
Caption: Metabolic pathway of Mebeverine.
Caption: Bioanalytical workflow for Mebeverine metabolites.
References
- 1. deboni.he.com.br [deboni.he.com.br]
- 2. inis.iaea.org [inis.iaea.org]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. mathewsopenaccess.com [mathewsopenaccess.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mathewsopenaccess.com [mathewsopenaccess.com]
- 9. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of O-Desmethyl Mebeverine Acid using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of O-Desmethyl Mebeverine acid, a primary metabolite of the antispasmodic drug Mebeverine. The focus is on the validation of a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing O-Desmethyl Mebeverine acid-d6 as a stable isotope-labeled internal standard. The performance of this method is contrasted with alternative analytical techniques, offering insights into the selection of the most appropriate method for pharmacokinetic and bioequivalence studies.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, especially in complex matrices like plasma, the use of an appropriate internal standard (IS) is paramount to ensure accuracy and precision. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. By incorporating stable isotopes like deuterium (B1214612) (²H), the chemical properties of the IS are nearly identical to the analyte, but its mass is different, allowing for distinct detection by a mass spectrometer. This co-elution and similar ionization behavior provide the most reliable correction for analytical variability.
Performance Comparison of Analytical Methods
The following tables summarize the validation parameters of a state-of-the-art LC-MS/MS method for O-Desmethyl Mebeverine acid (DMAC) using a deuterated internal standard, compared to a typical High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the parent drug, Mebeverine. This comparison highlights the superior sensitivity and specificity of the LC-MS/MS approach, which is crucial for measuring low-level metabolites in biological fluids.
Table 1: Performance Characteristics of LC-MS/MS Method for O-Desmethyl Mebeverine Acid (DMAC)
| Validation Parameter | Performance Metric |
| Linearity Range | 5 - 1000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] |
| Accuracy (%RE) | -4.04% to 4.60%[2][3] |
| Precision (%CV) | 0.31% to 6.43%[2][3] |
| Recovery | > 85%[2][3] |
| Internal Standard | 2H5-Desmethylmebeverine acid (2H5-DMAC)[1][2][3] |
Table 2: Performance Characteristics of an Alternative HPLC-MS/MS Method
| Validation Parameter | Performance Metric |
| Linearity Range | 10 - 2000 ng/mL[4] |
| Internal Standard | Desmethyl Mebeverine acid-D5[4] |
Table 3: Representative Performance of HPLC-UV Method for Mebeverine
| Validation Parameter | Performance Metric |
| Linearity Range | 40 - 60 µg/mL (40,000 - 60,000 ng/mL)[5] |
| Precision (%RSD) | < 2.0%[5] |
The data clearly demonstrates that the LC-MS/MS method offers significantly lower limits of quantification, making it suitable for detecting the typically low concentrations of metabolites found in plasma samples. The use of a deuterated internal standard ensures high accuracy and precision throughout the analytical run.
Experimental Protocols
LC-MS/MS Method for O-Desmethyl Mebeverine Acid (DMAC)
This protocol is based on the validated method described by Moskaleva et al. (2017).[1][2][3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add the internal standard solution (2H5-DMAC).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. Liquid Chromatography
-
Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Elution: A time-programmed gradient is used to separate the analyte and internal standard.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both DMAC and the deuterated internal standard.
Alternative Method: HPLC-UV for Mebeverine
This protocol is a representative example for the analysis of the parent drug.
1. Sample Preparation
-
May involve liquid-liquid extraction or solid-phase extraction to isolate the drug from the biological matrix.
2. High-Performance Liquid Chromatography
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detector set at the wavelength of maximum absorbance for Mebeverine.
Visualizing the Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the LC-MS/MS method validation and a logical comparison with the HPLC-UV alternative.
Caption: Workflow for the bioanalytical method validation of O-Desmethyl Mebeverine acid using LC-MS/MS.
Caption: Key performance differences between LC-MS/MS and HPLC-UV for bioanalysis.
Conclusion
For the quantitative analysis of O-Desmethyl Mebeverine acid in biological matrices, an LC-MS/MS method employing a deuterated internal standard like this compound is demonstrably superior to older techniques such as HPLC-UV. The enhanced sensitivity, specificity, and accuracy afforded by this approach are essential for generating reliable pharmacokinetic data in drug development. While the initial investment in instrumentation and expertise for LC-MS/MS is higher, the quality and reliability of the resulting data justify its use in regulated bioanalysis. The detailed protocol and performance data presented in this guide provide a solid foundation for the implementation and validation of this robust analytical method.
References
The Gold Standard in Bioanalysis: A Comparative Guide to O-Desmethyl Mebeverine Acid-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug metabolites is fundamental to pharmacokinetic and bioequivalence studies. The choice of an internal standard is a critical factor that directly influences the quality of bioanalytical data. This guide provides an objective comparison of O-Desmethyl Mebeverine (B1676125) acid-d6, a deuterated stable isotope-labeled internal standard, with other potential internal standards for the bioanalysis of O-Desmethyl Mebeverine acid, a major metabolite of the antispasmodic drug Mebeverine.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] O-Desmethyl Mebeverine acid-d6, by having a structure virtually identical to the analyte of interest but with a different mass, offers significant advantages in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. It co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby providing superior correction for matrix effects and variability in sample preparation and instrument response.[2][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary alternatives to a deuterated internal standard are structural analogues (non-deuterated compounds with similar chemical properties) or using a related deuterated compound. While a structural analogue is a viable option when a SIL-IS is unavailable, it often exhibits different chromatographic behavior and ionization characteristics, leading to less effective compensation for matrix effects.[3]
A study on the simultaneous quantification of Mebeverine metabolites, including O-Desmethyl Mebeverine acid (DMAC), Mebeverine acid (MAC), and Mebeverine alcohol (MAL), utilized a deuterated internal standard, 2H5-desmethylmebeverine acid (2H5-DMAC).[4][5] The data from this study underscores the effectiveness of a deuterated internal standard in a complex bioanalytical method.
Quantitative Data Summary
The following table summarizes the performance of a bioanalytical method for Mebeverine metabolites using a deuterated internal standard (2H5-desmethylmebeverine acid). The data demonstrates high accuracy and precision, hallmarks of a well-compensated assay.
| Analyte | Linear Range (ng/mL) | Accuracy (%RE) | Precision (%CV) | Overall Recovery (%) |
| Desmethylmebeverine acid (DMAC) | 5 - 1000 | -4.04% to 4.60% | 0.31% to 6.43% | > 85% |
| Mebeverine acid (MAC) | 1 - 100 | -4.04% to 4.60% | 0.31% to 6.43% | > 85% |
| Mebeverine alcohol (MAL) | 0.1 - 10 | -4.04% to 4.60% | 0.31% to 6.43% | > 85% |
Data adapted from a study utilizing 2H5-desmethylmebeverine acid as the internal standard for the analysis of Mebeverine metabolites.[4][5]
Experimental Protocols
Bioanalytical Method for Mebeverine Metabolites using a Deuterated Internal Standard
This section details the experimental protocol for the simultaneous quantification of Desmethylmebeverine acid (DMAC), Mebeverine acid (MAC), and Mebeverine alcohol (MAL) in human plasma using HPLC-MS/MS with 2H5-desmethylmebeverine acid as the internal standard.[6]
Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (100 ng/mL of 2H5-DMAC).[6]
-
Add 800 µL of acetonitrile (B52724) to precipitate proteins.[6]
-
Vortex the mixture for 3 minutes and then centrifuge at 14,000 g for 5 minutes.[6]
-
Evaporate the supernatant to dryness under a nitrogen stream at 45°C.[6]
-
Reconstitute the residue in 200 µL of a 50:50 (v/v) mixture of water and methanol.[6]
-
Inject 1 µL of the reconstituted sample into the HPLC-MS/MS system.[6]
Chromatographic and Mass Spectrometric Conditions:
-
Column: Acquity UPLC BEN C8 (1.7 µm, 2.1 x 50 mm)[4]
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid[6]
-
Mobile Phase B: Acetonitrile[6]
-
Flow Rate: 0.5 mL/min[6]
-
Ionization: Positive electrospray ionization (ESI+)[6]
-
Detection: Multiple reaction monitoring (MRM)[6]
Evaluation of Matrix Effects
A critical experiment in validating a bioanalytical method is the assessment of matrix effects. This ensures that components in the biological matrix do not interfere with the ionization of the analyte and internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A (Neat solution): Analyte and internal standard in the reconstitution solvent.
-
Set B (Post-extraction spike): Blank plasma is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set C (Pre-extraction spike): Analyte and internal standard are spiked into blank plasma before extraction.
-
-
Analyze all three sets using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE) . The coefficient of variation (%CV) of the internal standard-normalized matrix factor across at least six different lots of blank matrix should be ≤15%.[7]
Visualizing the Workflow and Rationale
To further elucidate the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the decision-making process for selecting an internal standard.
Conclusion
The evidence strongly supports the use of this compound as the optimal internal standard for the bioanalysis of O-Desmethyl Mebeverine acid. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the most accurate and precise quantification, leading to high-quality, reliable data essential for regulatory submissions and clinical decision-making. While structural analogues can be used, they necessitate more rigorous validation to demonstrate their ability to compensate for analytical variability and matrix effects. For pivotal studies, the investment in a deuterated internal standard like this compound is a critical step towards ensuring data integrity.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. e-b-f.eu [e-b-f.eu]
A Comparative Guide to Mebeverine Quantification Methods for Inter-Laboratory Assessment
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols
The quantification of mebeverine (B1676125) in pharmaceutical formulations and biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors. The following sections outline common methodologies.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This is a widely adopted method for the routine quality control of mebeverine hydrochloride in bulk and pharmaceutical dosage forms.
-
Sample Preparation (for Capsules): The contents of capsules are accurately weighed, and a portion equivalent to a specific amount of mebeverine hydrochloride is dissolved in a suitable diluent, often a mixture of the mobile phase components. The solution is then sonicated and filtered to ensure complete dissolution and removal of excipients.[1]
-
Chromatographic Conditions:
-
Column: A C18 column is a common choice, for instance, a Devosil BDS C18 (250×4.6 mm, 5 μm) or an Apollo C18 (4.6x250 mm, 5-μm).[1][2]
-
Mobile Phase: A mixture of a buffer and an organic solvent is typically used. For example, a mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 5.2) and acetonitrile (B52724) (62:38 v/v) or methanol (B129727) and water (90:10% v/v) has been reported.[1][2]
-
Flow Rate: A flow rate of 1.0 mL/min or 0.9 µL/min is often employed.[1][2]
-
Detection: UV detection is commonly performed at wavelengths ranging from 220 nm to 265 nm.[1][2][3]
-
2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is highly sensitive and selective, making it suitable for the quantification of mebeverine and its metabolites in biological matrices such as human plasma.[4][5][6]
-
Sample Preparation (for Plasma): Protein precipitation is a common and straightforward technique for sample clean-up.[4][6][7] An internal standard (e.g., a deuterated analog of the analyte) is added to the plasma sample, followed by a precipitating agent like acetonitrile. The mixture is then centrifuged, and the supernatant is injected into the HPLC-MS/MS system.[6][7]
-
Chromatographic Conditions:
-
Column: A C8 or C18 column, such as an Acquity UPLC BEH C8 (2.1×50 mm, 1.7 µm) or Phenomenex Luna C8 (20 x 4.0 mm, 5 μm), is frequently used.[4][6]
-
Mobile Phase: Gradient elution with a mixture of an aqueous phase (e.g., containing formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the detection of mebeverine and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Data Presentation: A Comparative Analysis
The performance of different analytical methods for mebeverine quantification is summarized in the tables below. These tables provide a comparative view of key validation parameters as reported in various studies.
Table 1: Comparison of RP-HPLC with UV Detection Methods
| Parameter | Method 1[1] | Method 2[2][8] | Method 3[9] | Method 4[3] |
| Linearity Range (µg/mL) | 40 - 60 | 5 - 30 | 1 - 100 | 5 - 15 |
| Correlation Coefficient (r²) | 0.9993 | > 0.998 | > 0.999 | 1.0 |
| Precision (%RSD) | < 2.0 | < 2.0 | 1.0 - 1.8 | - |
| Accuracy/Recovery (%) | - | 99.2 | - | - |
| Limit of Detection (LOD) (µg/mL) | - | - | 0.2 | 0.528 |
| Limit of Quantification (LOQ) (µg/mL) | - | - | 1.0 | 1.76 |
Table 2: Comparison of HPLC-MS/MS Methods for Mebeverine Metabolites in Human Plasma
| Parameter | Method 1 (MAL, MAC, DMAC)[4][10] | Method 2 (MA, DMA)[6][7] |
| Linearity Range (ng/mL) | 0.1-10 (MAL), 1-100 (MAC), 5-1000 (DMAC) | 10 - 2000 (MA and DMA) |
| Accuracy (%RE) | -4.04 to 4.60 | - |
| Precision (CV%) | 0.31 to 6.43 | - |
| Recovery (%) | > 85 | - |
MAL: Mebeverine Alcohol, MAC: Mebeverine Acid, DMAC: Desmethylmebeverine Acid MA: Mebeverine Acid, DMA: Desmethyl Mebeverine Acid
Mandatory Visualization
The following diagram illustrates a generalized workflow for conducting an inter-laboratory comparison study, a crucial step for standardizing analytical methods across different facilities.
Caption: Workflow for an Inter-Laboratory Comparison Study.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mathewsopenaccess.com [mathewsopenaccess.com]
- 7. mathewsopenaccess.com [mathewsopenaccess.com]
- 8. Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 9. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Gold Standard for Mebeverine Metabolite Quantification: A Comparative Guide to O-Desmethyl Mebeverine Acid-d6
For researchers, scientists, and drug development professionals engaged in the bioanalysis of mebeverine (B1676125), the choice of a suitable internal standard is paramount to ensure the accuracy and precision of quantitative assays. This guide provides an objective comparison of O-Desmethyl Mebeverine acid-d6 as an internal standard against other alternatives, supported by experimental data for closely related stable isotope-labeled standards.
Mebeverine, an antispasmodic drug, undergoes rapid and extensive metabolism, making the parent drug virtually undetectable in plasma.[1] Consequently, pharmacokinetic studies rely on the accurate quantification of its major metabolites, primarily Desmethylmebeverine acid (DMAC) and Mebeverine acid (MAC).[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in LC-MS/MS-based bioanalysis to correct for variability during sample preparation and analysis.[3][4]
The Role of an Ideal Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[3][5] A stable isotope-labeled internal standard, like this compound, is considered ideal as it co-elutes with the analyte and exhibits nearly identical behavior during ionization, providing the most accurate correction.[1][4]
Performance of Deuterated Internal Standards in Mebeverine Metabolite Analysis
While specific validation data for this compound is not publicly available, a comprehensive study on the simultaneous quantification of mebeverine metabolites using a closely related deuterated internal standard, 2H5-desmethylmebeverine acid (²H₅-DMAC), provides valuable insights into the expected performance.[6][7] The accuracy and precision data from this study, which adheres to FDA guidelines for bioanalytical method validation, are summarized below.
Table 1: Accuracy and Precision of a Validated HPLC-MS/MS Method for Mebeverine Metabolites Using a Deuterated Internal Standard (²H₅-DMAC) [6][7][8]
| Analyte | Concentration (ng/mL) | Within-Run Accuracy (%RE) | Within-Run Precision (CV%) | Between-Run Accuracy (%RE) | Between-Run Precision (CV%) |
| DMAC | 15.0 (Low QC) | -1.13 | 1.90 | -0.19 | 3.51 |
| 100.0 (Medium QC) | 0.82 | 1.15 | 1.34 | 2.10 | |
| 800.0 (High QC) | 0.65 | 0.61 | 1.10 | 1.70 | |
| MAC | 3.0 (Low QC) | 1.93 | 2.21 | 1.73 | 3.79 |
| 60.0 (Medium QC) | 0.81 | 1.32 | 1.25 | 2.11 | |
| 80.0 (High QC) | 0.88 | 0.82 | 1.31 | 1.78 | |
| MAL | 0.3 (Low QC) | 4.60 | 6.43 | 3.33 | 5.86 |
| 6.0 (Medium QC) | -4.04 | 2.99 | -2.57 | 4.29 | |
| 8.0 (High QC) | -1.78 | 1.69 | -1.02 | 3.21 |
Data adapted from Moskaleva et al. (2017).[6][7][8] QC: Quality Control; RE: Relative Error; CV: Coefficient of Variation.
These results demonstrate that the use of a deuterated internal standard allows for excellent accuracy (relative error well within ±15%) and precision (coefficient of variation well below 15%) for the quantification of mebeverine metabolites, meeting the stringent requirements of regulatory agencies.[6][7][8]
Comparison of Internal Standard Alternatives
The selection of an appropriate internal standard is a critical step in method development. While structural analogs can be used, they often exhibit different chromatographic and ionization behavior compared to the analyte, potentially leading to less accurate quantification.
Table 2: Comparison of this compound with a Non-Isotopically Labeled (Analog) Internal Standard
| Feature | This compound (Deuterated IS) | Non-Isotopically Labeled (Analog) IS |
| Chromatographic Behavior | Co-elutes with the analyte (O-Desmethyl Mebeverine acid). | May have a different retention time. |
| Ionization Efficiency | Nearly identical to the analyte, providing optimal correction for matrix effects. | May be ionized more or less efficiently than the analyte, leading to inaccurate correction. |
| Extraction Recovery | Mimics the analyte's recovery very closely. | May have different recovery, introducing variability. |
| Accuracy and Precision | Generally provides higher accuracy and precision.[3] | May be less accurate and precise, especially in complex matrices. |
| Cost and Availability | Generally more expensive and may have limited commercial suppliers. | Often less expensive and more readily available. |
| Regulatory Acceptance | Considered the "gold standard" and is preferred by regulatory agencies.[1][4] | Acceptable if properly validated, but may require more extensive justification. |
Experimental Protocols
A robust and validated experimental protocol is essential for reliable bioanalytical data. The following is a representative methodology for the quantification of mebeverine metabolites in human plasma using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation) [6][7][8]
-
To 100 µL of human plasma, add a known amount of the internal standard solution (e.g., this compound in a suitable solvent).
-
Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions (HPLC-MS/MS) [6][7][8]
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C8 or C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).
-
Injection Volume: A small, precise volume of the prepared sample (e.g., 5-10 µL).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analytes' properties.
Visualizing the Workflow and Principles
To further elucidate the experimental process and the underlying principles of using a deuterated internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow for mebeverine metabolite quantification.
Caption: Principle of isotope dilution mass spectrometry.
Conclusion
The use of a deuterated internal standard, such as this compound, is the preferred approach for the accurate and precise quantification of mebeverine metabolites in biological matrices. As demonstrated by data from closely related stable isotope-labeled standards, this methodology provides the reliability and robustness required to meet stringent regulatory standards in pharmacokinetic and other drug development studies. While alternative internal standards may be employed, they often lack the ability to perfectly mimic the analyte's behavior, potentially compromising data quality. For researchers seeking the highest level of confidence in their bioanalytical results, this compound represents the gold standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. MATHEWS OPEN ACCESS JOURNALS: The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma [mathewsopenaccesspublishers.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for O-Desmethyl Mebeverine Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of O-Desmethyl Mebeverine (B1676125) acid (DMAC), a major metabolite of the antispasmodic drug mebeverine. The selection of a robust and validated bioanalytical method is critical for pharmacokinetic and toxicokinetic studies. This document details a comparison of two distinct High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods and briefly discusses the challenges associated with Gas Chromatography-Mass Spectrometry (GC-MS) for mebeverine analysis. O-Desmethyl Mebeverine acid-d6 is a commonly used deuterated internal standard for these analyses, ensuring accuracy and precision.
Comparative Analysis of Bioanalytical Methods
The performance of a bioanalytical method is assessed by several key validation parameters. Below is a summary of two published HPLC-MS/MS methods for the quantification of O-Desmethyl Mebeverine acid in human plasma.
Quantitative Performance Data
| Parameter | Method 1 (Moskaleva et al., 2017) | Method 2 (Khokhlov et al., 2017) |
| Analyte | O-Desmethyl Mebeverine acid (DMAC) | Desmethyl Mebeverine acid (DMA) |
| Internal Standard | 2H5-Desmethylmebeverine acid (2H5-DMAC) | Desmethyl Mebeverine acid-D5 (DMA-D5) |
| Linearity Range | 5 - 1000 ng/mL | 10 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 10 ng/mL |
| Accuracy (%RE or %Bias) | -4.04% to 4.60% | Within ±15% (85-115%) of nominal values |
| Precision (%CV) | 0.31% to 6.43% | < 15% |
| Recovery | > 85% | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays.
Method 1: HPLC-MS/MS (Moskaleva et al., 2017)
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, 200 µL of acetonitrile (B52724) with the internal standard was added. The mixture was vortexed and centrifuged. The supernatant was then injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Monitored Transitions: Specific precursor-to-product ion transitions for DMAC and its deuterated internal standard were monitored.
-
Method 2: HPLC-MS/MS (Khokhlov et al., 2017)
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, 400 µL of internal standard solution (in what appears to be a precipitating solvent) was added. The mixture was centrifuged, and the supernatant was injected.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Instrument: Thermo Scientific TSQ Quantum Ultra triple quadrupole mass spectrometer with a HESI-II ion source.[1][2]
-
Ionization Mode: Not explicitly stated, but typically positive for this class of compounds.
-
Monitored Transitions: Specific MRM transitions for DMA and DMA-D5 were used for quantification.[2]
-
HPLC-MS/MS vs. GC-MS for Mebeverine Analysis
A study by Vikman et al. (2024) highlighted the challenges of using GC-MS for mebeverine analysis. The native mebeverine molecule is prone to hydrolysis to veratric acid and mebeverine alcohol, particularly at alkaline pH.[3] Furthermore, degradation of mebeverine can occur in the hot injector port of a gas chromatograph.[3] The study suggests that HPLC-MS/MS is a more suitable technique as it avoids these degradation issues, leading to more reliable results for the parent drug and its metabolites.[3]
Visualizing Key Processes
To better understand the context of this bioanalytical work, the following diagrams illustrate the metabolic fate of mebeverine and a typical workflow for bioanalytical method cross-validation.
Caption: Metabolic pathway of Mebeverine.
References
The Gold Standard in Bioanalysis: A Comparative Guide to O-Desmethyl Mebeverine Acid-d6 Versus Structural Analog Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of mebeverine (B1676125) and its metabolites, the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison between the deuterated internal standard, O-Desmethyl Mebeverine acid-d6, and the use of structural analog internal standards, supported by experimental data and established bioanalytical principles.
The consensus within the regulatory and scientific community is that a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] This preference is rooted in the ability of a SIL-IS to co-elute with and exhibit nearly identical physicochemical behavior to the analyte of interest. This mimicry allows for effective compensation for variability during sample extraction, chromatographic separation, and ionization, ultimately leading to more robust and reliable data.[3][4]
This compound is a deuterium-labeled version of the major mebeverine metabolite, O-Desmethyl Mebeverine acid (DMAC), and is frequently utilized as an internal standard in pharmacokinetic and bioequivalence studies.[5][6] Its performance can be contrasted with that of a structural analog, a non-isotopically labeled molecule that is chemically similar but not identical to the analyte. While structural analogs can be used, they often exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can compromise assay performance.[7][8]
Performance Data: A Head-to-Head Comparison
| Performance Parameter | This compound (as 2H5-DMAC)[9][10] | Structural Analog Internal Standard (Hypothetical) |
| Linearity (r²) | >0.99 | Typically >0.99, but may be more susceptible to matrix effects |
| Accuracy (%RE) | -4.04% to 4.60% | Acceptance criteria often wider (e.g., ±20%) to accommodate greater variability |
| Precision (%CV) | 0.31% to 6.43% | May be higher, potentially exceeding the 15% limit set by regulatory guidance |
| Recovery | >85% | May be significantly different from the analyte, leading to inaccurate quantification |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects, leading to biased results |
Experimental Protocols
The data presented for the deuterated internal standard is based on a validated HPLC-MS/MS method for the simultaneous quantification of mebeverine metabolites in human plasma.[9][11]
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 400 µL of an internal standard solution (containing this compound) in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).[12]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.[12]
Chromatographic and Mass Spectrometric Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.[9]
Visualizing the Workflow and Rationale
The following diagrams illustrate the bioanalytical workflow and the logical basis for selecting a deuterated internal standard.
Mebeverine Metabolism
Mebeverine undergoes rapid and extensive first-pass metabolism, making the parent drug virtually undetectable in plasma.[11] Therefore, bioanalytical methods focus on its major metabolites. The metabolic pathway highlights the importance of quantifying these metabolites to understand the pharmacokinetics of mebeverine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. veeprho.com [veeprho.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. mathewsopenaccess.com [mathewsopenaccess.com]
- 13. benchchem.com [benchchem.com]
Assessing the Impact of Deuteration Position on Analytical Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic substitution of hydrogen (¹H) with its stable, heavier isotope, deuterium (B1214612) (²H or D), is a powerful tool in modern drug development and analytical chemistry. Deuterated compounds are widely used to enhance the metabolic stability and pharmacokinetic profiles of drug candidates and serve as the "gold standard" for internal standards in quantitative mass spectrometry.[1][2] However, the analytical performance and metabolic fate of a deuterated molecule are not determined by the mere presence of deuterium, but critically by its precise location within the molecular structure.
Impact on Chromatographic Performance: The Isotope Effect
The replacement of hydrogen with deuterium can lead to subtle but measurable changes in the physicochemical properties of a molecule, resulting in a phenomenon known as the chromatographic isotope effect (CIE).[3] This effect typically manifests as a retention time (tʀ) shift between the deuterated compound and its non-deuterated (protiated) counterpart. The magnitude and direction of this shift are highly dependent on the position and number of deuterium atoms.
-
Reversed-Phase Liquid Chromatography (RPLC): In RPLC, deuterated compounds often elute slightly earlier than their protiated analogs.[4] This "inverse isotope effect" is generally attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the non-polar stationary phase. The effect is more pronounced when deuterium atoms are placed in aliphatic regions of the molecule compared to aromatic systems.[5]
-
Normal-Phase Liquid Chromatography (NPLC): Conversely, in NPLC, deuterated compounds may exhibit longer retention times.[3][6] This is because the increased bond strength of C-D versus C-H can influence interactions with the polar stationary phase.
For quantitative analysis using deuterated internal standards, ideal co-elution with the analyte is necessary to ensure accurate compensation for matrix effects.[7][8] Significant chromatographic separation between the analyte and the standard can compromise quantification accuracy.[6]
Data Presentation: Impact of Deuteration on Retention Time
The following table summarizes experimental data illustrating the impact of deuteration position and extent on chromatographic retention time.
| Compound | Deuteration Details | Chromatographic Mode | Retention Time Shift (Δtʀ) | Observation | Reference |
| Olanzapine (OLZ) | OLZ-D3 | Normal-Phase LC-MS/MS | +0.06 min | Deuterated analog elutes later. | [6] |
| Des-methyl Olanzapine (DES) | DES-D8 | Normal-Phase LC-MS/MS | +0.12 min | Larger retention shift with a greater number of deuterium atoms. | [6] |
| Various Aldehydes | Deuterated DNPH derivatives | Reversed-Phase LC-MS/MS | Negative | Deuterated derivatives elute earlier. | [3] |
| Amphetamine Isotopologues | Deuterium on aliphatic vs. aromatic groups | Gas Chromatography | Varies | Deuterium on aliphatic groups has a greater inverse isotope effect (elutes earlier) than on aromatic groups. | [5] |
Impact on Mass Spectrometric Performance
The position of deuterium labeling is paramount for the utility of a compound as an internal standard in mass spectrometry. The key considerations are label stability and the influence on fragmentation patterns.
Positional Stability of Deuterium Labels
Deuterium atoms must be placed on positions that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent or matrix.[7] Exchange can lead to a loss of the mass difference between the standard and the analyte, compromising the integrity of the analysis.[9]
| Label Position | Stability | Rationale & Examples |
| Aromatic or Aliphatic C-D | High | The C-D bond is strong and not readily cleaved or exchanged under typical analytical conditions (e.g., -CD₃, aromatic C-D). This is the preferred location for labeling.[10] |
| Adjacent to Carbonyl (α-position) | Moderate to Low | Can be susceptible to enolization and subsequent H-D exchange, especially under acidic or basic conditions. |
| Hydroxyl (-OD), Amine (-ND), Sulfhydryl (-SD) | Very Low (Labile) | These positions readily and rapidly exchange with protons from the solvent (e.g., water, methanol). Deuterium on these heteroatoms will be quickly lost.[7] |
Influence on Fragmentation
The position of deuteration can significantly alter the fragmentation patterns observed in tandem mass spectrometry (MS/MS). This is a direct consequence of the kinetic isotope effect (KIE), where the stronger C-D bond is less likely to be cleaved than a C-H bond during collision-induced dissociation (CID).[11]
-
For Quantitative Internal Standards: Deuteration should ideally be placed at a position that is not involved in the fragmentation pathway being monitored for quantification. If a deuterium atom is lost during fragmentation, it can lead to isotopic crosstalk and inaccurate results.
-
For Mechanistic Studies: Strategically placing deuterium at different positions can be a powerful tool to elucidate mass spectral fragmentation mechanisms. By observing which fragments retain the deuterium label, the pathway of bond cleavage can be determined.[11]
Impact on Metabolic Stability and Metabolic Shunting
In drug development, deuteration is often employed to slow down metabolism and improve a drug's pharmacokinetic profile.[12][13] This strategy relies on the primary kinetic isotope effect (KIE), where the enzymatic cleavage of a C-D bond is significantly slower than that of a C-H bond.[14]
-
Blocking Metabolism: Placing deuterium at a known site of metabolic oxidation (e.g., a vulnerable methyl or methylene (B1212753) group) can effectively block or reduce the rate of that specific metabolic pathway, thereby increasing the drug's half-life.[12][15]
-
Metabolic Shunting: A critical consequence of blocking one metabolic pathway is the potential for "metabolic shunting."[12][16] The drug's metabolism can be redirected to alternative, previously minor pathways. This can lead to an increased formation of different metabolites, which may have altered efficacy or toxicity profiles compared to the parent drug.[17] Assessing the impact of deuteration position is therefore crucial for understanding the complete metabolic profile and safety of a deuterated drug candidate.
Data Presentation: Impact of Deuteration on Metabolic Stability
| Parent Compound | Deuteration Position | Effect | Consequence | Reference |
| Drug Candidate | At a primary site of CYP450 oxidation | Decreased rate of metabolism | Increased biological half-life and systemic exposure. | [12][15] |
| Cyclophosphamide | 5,5-dideutero analog | Depressed the 5-elimination reaction | Metabolism was shifted to alternative pathways, forming inactive metabolites instead of the desired cytotoxic metabolite. | [17] |
| Caffeine | 1-CD₃ or 7-CD₃ | Oxidation of the deuterated methyl group was depressed | Metabolism was shunted to other pathways that did not involve cleavage of the C-D bond. | [17] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The use of deuterium isotope effects in establishing mass spectral fragmentation mechanisms - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
A Comparative Guide to Linearity and Range Determination for Mebeverine Assays: The Superiority of O-Desmethyl Mebeverine acid-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of mebeverine (B1676125) and its metabolites, with a focus on establishing linearity and determining the analytical range. We present supporting experimental data and detailed protocols to demonstrate the advantages of using a deuterated internal standard, specifically O-Desmethyl Mebeverine acid-d6, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Executive Summary
Accurate quantification of mebeverine and its primary metabolites—Mebeverine Alcohol (MAL), Mebeverine Acid (MAC), and O-Desmethyl Mebeverine Acid (DMAC)—is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for such bioanalytical methods.[1][2] This deuterated analog of a major metabolite co-elutes with the target analytes, effectively compensating for variations in sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring the highest accuracy and precision.[3][4]
This guide will compare the performance of methods utilizing a deuterated internal standard against those using a non-deuterated, structurally analogous internal standard. While specific examples of mebeverine assays with non-deuterated internal standards are scarce in recent literature, the principles of their use and potential limitations will be discussed in the context of established bioanalytical practices.
Data Presentation: Linearity and Range Comparison
The following tables summarize the linearity and range of quantification for mebeverine metabolites from validated LC-MS/MS methods. The data highlights the performance achievable with a deuterated internal standard.
Table 1: Linearity and Range of Mebeverine Metabolites using a Deuterated Internal Standard (2H5-DMAC) [5][6]
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Mebeverine Alcohol (MAL) | 0.1 - 10 | > 0.99 |
| Mebeverine Acid (MAC) | 1 - 100 | > 0.99 |
| Desmethylmebeverine Acid (DMAC) | 5 - 1000 | > 0.99 |
Table 2: Linearity and Range of Mebeverine Metabolites using a Deuterated Internal Standard (Mebeverine acid-D5 and Desmethyl mebeverine acid-D5)
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r) |
| Mebeverine Acid (MA) | 10 - 2000 | 0.9987 - 0.9999 |
| Desmethyl Mebeverine Acid (DMA) | 10 - 2000 | 0.9965 - 0.9999 |
Comparison with Non-Deuterated Internal Standards
In the absence of a deuterated internal standard, a structurally similar but non-isotopically labeled compound may be used. For instance, in the analysis of other antispasmodic drugs like pinaverium (B1222119) bromide, compounds such as itraconazole (B105839) have been employed as internal standards.[7] Similarly, for trimebutine (B1183), verapamil (B1683045) has been used.[8]
Table 3: Theoretical Performance Comparison of Internal Standard Types for Mebeverine Assays
| Parameter | Deuterated IS (this compound) | Non-Deuterated Structural Analog IS |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution.[4] | Different retention time, may not co-elute. |
| Compensation for Matrix Effects | High, as it experiences the same ion suppression/enhancement.[3] | Partial to low, as matrix effects can vary with retention time. |
| Correction for Extraction Variability | High, due to identical chemical properties.[1] | Moderate, depends on the similarity of chemical properties. |
| Accuracy and Precision | Excellent, leading to highly reliable data.[3] | Good to moderate, may be less reliable in complex matrices. |
| Commercial Availability | May require custom synthesis, potentially higher cost. | More readily available and potentially lower cost. |
The primary advantage of a deuterated internal standard like this compound lies in its ability to mimic the analyte of interest throughout the entire analytical process, from extraction to detection.[2] This leads to superior correction for any potential sample loss or variation in instrument response, resulting in more accurate and precise quantification.
Experimental Protocols
Method 1: Mebeverine Metabolite Quantification using a Deuterated Internal Standard (Adapted from Moskaleva et al., 2017)[5][6]
-
Internal Standard: 2H5-desmethylmebeverine acid (2H5-DMAC)
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, add 400 µL of the internal standard solution in an organic solvent (e.g., acetonitrile). Vortex and centrifuge.
-
Chromatography:
-
Column: Acquity UPLC BEH C8 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient elution
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Transitions: Specific precursor-product ion transitions for MAL, MAC, DMAC, and the deuterated internal standard.
-
Method 2: Hypothetical Mebeverine Assay using a Non-Deuterated Internal Standard
-
Internal Standard: A structurally similar, commercially available compound (e.g., another antispasmodic with different mass, such as trimebutine or pinaverium bromide, would require careful method development to ensure no interference and appropriate chromatographic behavior).
-
Sample Preparation: Similar to Method 1 (protein precipitation or liquid-liquid extraction).
-
Chromatography: Optimization would be required to achieve baseline separation of the mebeverine metabolites and the non-deuterated internal standard.
-
Mass Spectrometry: ESI+ with MRM, with transitions optimized for the analytes and the chosen internal standard.
Mandatory Visualizations
Caption: Experimental workflow for mebeverine assay.
Caption: Mebeverine's mechanism of action.
Conclusion
For the accurate and reliable determination of mebeverine and its metabolites, the use of a deuterated internal standard such as this compound is highly recommended. The data and established principles of bioanalysis demonstrate that this approach provides superior performance in terms of linearity, accuracy, and precision compared to the use of non-deuterated, structural analog internal standards. This is primarily due to the identical physicochemical properties of the deuterated standard and the analyte, which allows for effective compensation of matrix effects and other sources of analytical variability. While the initial investment in a deuterated standard may be higher, the resulting data integrity and confidence in the analytical results are invaluable for drug development and clinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. academic.oup.com [academic.oup.com]
- 8. High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards in Pharmacokinetic Profiling
For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug concentrations in biological matrices is the bedrock of pharmacokinetic (PK) analysis. The choice of an internal standard (IS) is a critical decision in the bioanalytical method that can significantly impact the reliability of the resulting pharmacokinetic profiles. This guide provides an objective comparison of the two primary types of internal standards—stable isotope-labeled (SIL) and analog—supported by experimental data, detailed protocols, and visualizations to inform the selection of the most appropriate standard for your research needs.
At the heart of robust bioanalytical methods is the internal standard, a compound of known concentration added to every sample, calibrator, and quality control sample. Its purpose is to account for variability during sample processing and analysis, thereby improving the accuracy and precision of the analyte measurement. The two main categories of internal standards employed in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis are Stable Isotope-Labeled Internal Standards (SIL-IS) and Analog Internal Standards.
SIL-IS are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This near-identical physicochemical behavior allows them to closely track the analyte through extraction, chromatography, and ionization, providing the most effective compensation for matrix effects and other sources of variability.[1] Analog internal standards are structurally similar to the analyte but are not isotopically labeled. While more readily available and often less expensive, their different physicochemical properties can lead to deviations in how they track the analyte, potentially impacting the accuracy of the measurements.
Comparative Bioanalytical Performance: A Case Study with Everolimus (B549166)
A study comparing a stable isotope-labeled internal standard (everolimus-d4) with a structural analog (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus provides valuable insights into the performance of these two approaches. The following table summarizes the key bioanalytical validation parameters.
| Validation Parameter | Stable Isotope-Labeled IS (Everolimus-d4) | Analog IS (32-desmethoxyrapamycin) | Key Observation |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Both internal standards achieved the same level of sensitivity. |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | Both demonstrated acceptable and comparable recovery across the linear range. |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% | No significant difference in precision was observed between the two internal standards. |
| Method Comparison (Slope vs. Independent Method) | 0.95 | 0.83 | The SIL-IS showed a slope closer to 1, indicating better agreement and potentially higher accuracy compared to an independent method.[2] |
| Correlation Coefficient (r) | > 0.98 | > 0.98 | Both internal standards demonstrated acceptable linearity.[2] |
Data sourced from a comparative study on everolimus bioanalysis.[2]
While both internal standards performed acceptably in terms of precision and linearity, the SIL-IS demonstrated superior accuracy in the method comparison.[2]
Impact on Pharmacokinetic Parameters: A Tale of Two Standards
While the bioanalytical validation data provides a foundational comparison, the ultimate question for pharmacokineticists is how the choice of internal standard affects the derived PK parameters. A study on the immunosuppressant drug sirolimus provides a direct comparison of accuracy when using a deuterated SIL-IS versus a structural analog.
| Analyte | Internal Standard Type | Median Accuracy (%) |
| Sirolimus | Isotopically Labeled (Deuterated) | 12.2% |
| Sirolimus | Structural Analog | 11.4% |
Data from a study on sirolimus analysis in whole blood.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for the bioanalytical methods discussed.
Bioanalytical Method for Everolimus in Whole Blood using LC-MS/MS
This protocol is based on a method comparing a stable isotope-labeled and an analog internal standard.[2]
1. Sample Preparation:
-
To 50 µL of whole blood, add the internal standard solution (either everolimus-d4 (B563853) or 32-desmethoxyrapamycin).
-
Perform protein precipitation by adding an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex mix the samples to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
-
HPLC System: An LC system capable of delivering a precise and stable flow.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A typical flow rate for analytical LC-MS/MS (e.g., 0.5 mL/min).
-
Injection Volume: A small, precise volume of the prepared sample extract (e.g., 10 µL).
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for everolimus and the respective internal standard.
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of everolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.
Bioanalytical Method for Cephalexin (B21000) in Human Plasma using HPLC-UV
This protocol is based on a bioequivalence study of cephalexin.
1. Sample Preparation:
-
To a known volume of human plasma, add the internal standard solution (e.g., cefadroxil).
-
Perform protein precipitation by adding a precipitating agent (e.g., trichloroacetic acid).
-
Vortex mix the samples.
-
Centrifuge to separate the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection.
2. Chromatographic Conditions:
-
HPLC System: An HPLC system with a UV detector.
-
Column: A reverse-phase column (e.g., C8 or C18).
-
Mobile Phase: A mixture of a buffer solution (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min).
-
Detection Wavelength: A wavelength at which cephalexin has significant absorbance (e.g., 260 nm).
-
Injection Volume: A defined volume of the prepared sample (e.g., 20 µL).
3. Quantification:
-
Generate a calibration curve by plotting the peak area ratio of cephalexin to the internal standard against the known concentrations of the calibration standards.
-
Calculate the concentration of cephalexin in the plasma samples from their peak area ratios using the regression equation of the calibration curve.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical processes involved in a comparative pharmacokinetic study, the following diagrams are provided.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Caption: Decision pathway for internal standard selection and its impact.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of O-Desmethyl Mebeverine Acid-d6: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of O-Desmethyl Mebeverine acid-d6, this guide offers procedural, step-by-step instructions to ensure safe handling and regulatory compliance within a laboratory setting.
Hazard Assessment and Safety Information
A review of available safety data for the non-deuterated form of O-Desmethyl Mebeverine acid provides the following insights:
| Hazard Classification | GHS Classification | NFPA Ratings | HMIS-Ratings |
| O-Desmethyl Mebeverine Acid | Not Classified | Health: 0, Fire: 0, Reactivity: 0 | Health: 0, Fire: 0, Reactivity: 0 |
Data sourced from the Safety Data Sheet for O-Desmethyl Mebeverine Acid.
This data suggests a low hazard potential. However, it is crucial to handle all laboratory chemicals with care and to follow established safety protocols.
Step-by-Step Disposal Protocol
The following protocol provides a clear workflow for the safe disposal of this compound.
Figure 1. Disposal workflow for this compound.
Experimental Protocols
1. Personal Protective Equipment (PPE):
-
Methodology: Before handling the chemical waste, don standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves.
2. Waste Segregation:
-
Methodology: Segregate this compound waste from other chemical waste streams. Do not mix with incompatible materials. While the parent compound is not highly reactive, it is good practice to avoid mixing it with strong acids, bases, or oxidizing agents.
3. Waste Container Selection:
-
Methodology: Use a clean, dry, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended. Ensure the container is in good condition with no cracks or leaks.
4. Accurate Labeling:
-
Methodology: Label the waste container clearly and accurately. The label should include:
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
The words "Hazardous Waste" (as a precautionary measure, in line with general laboratory practice)
-
The primary hazard (e.g., "Non-hazardous solid" or "Chemical Waste for Disposal")
-
5. Storage:
-
Methodology: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel. Ensure the SAA is away from general laboratory traffic and drains.
6. Waste Pickup and Disposal:
-
Methodology: Follow your institution's established procedures for chemical waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection. Do not dispose of this compound down the drain or in the regular trash.
Logical Relationships in Waste Management
The proper handling and disposal of laboratory waste is governed by a set of interconnected principles designed to ensure safety and environmental protection.
Figure 2. Interrelationship of waste management principles and practices.
By adhering to these established protocols and principles, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.
Essential Safety and Logistics for Handling O-Desmethyl Mebeverine Acid-d6
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like O-Desmethyl Mebeverine acid-d6 is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational procedures, and disposal, fostering a secure and efficient laboratory environment.
I. Personal Protective Equipment (PPE)
While the non-deuterated form of O-Desmethyl Mebeverine Acid is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols and take extra precautions due to the compound's deuterated nature and its intended use in a research setting. The following PPE is recommended to minimize exposure and protect the integrity of the compound.
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles. A face shield should be worn over safety glasses or goggles if there is a splash hazard[1][2]. |
| Hand Protection | Disposable nitrile gloves | Double-gloving with nitrile gloves. Ensure gloves are changed immediately after contact with the chemical[1][2]. |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes | A Nomex® or similar flame-resistant lab coat, especially if working with flammable solvents[2][3]. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation | A NIOSH-approved respirator may be necessary if engineering controls are not feasible to control dust or aerosol exposure[2][4]. |
II. Operational Plan: Step-by-Step Handling Protocol
The primary consideration when handling deuterated compounds is their sensitivity to moisture, which can lead to isotopic exchange and compromise the sample's integrity[5][6][7].
-
Preparation : Before opening the container, allow it to equilibrate to room temperature to prevent condensation[5][6]. Work should be conducted in a well-ventilated area, such as a chemical fume hood.
-
Inert Atmosphere : Whenever possible, handle this compound under a dry, inert atmosphere, such as nitrogen or argon, to prevent isotopic dilution from atmospheric moisture[5][6][7].
-
Weighing and Transfer : Use clean, dry spatulas and glassware. For quantitative transfers, consider preparing stock solutions in a controlled environment.
-
Solution Preparation : If preparing solutions, use anhydrous, deuterated solvents to maintain isotopic purity.
-
Storage : Store the compound in a tightly sealed container, preferably in a desiccator or a controlled-atmosphere glove box. For long-term storage, consult the manufacturer's recommendations, which often suggest refrigeration (-20°C or -80°C)[5][6]. Protect from light, as many organic compounds are light-sensitive[6].
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Collection : Collect waste material in a clearly labeled, sealed container.
-
Contaminated Materials : Used gloves, weighing papers, and other disposable materials that have come into contact with the compound should be disposed of as chemical waste.
-
Unused Product : Do not dispose of the chemical down the drain. Treat it as chemical waste. The non-deuterated form is noted as slightly hazardous for water.
-
Consult Safety Officer : Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
IV. Experimental Workflow
The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment | PPE Equipment From DuPont™ | DuPont [dupont.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
